molecular formula C6H2BrFN2 B1379351 2-Bromo-5-fluoropyridine-4-carbonitrile CAS No. 1256822-16-8

2-Bromo-5-fluoropyridine-4-carbonitrile

Cat. No.: B1379351
CAS No.: 1256822-16-8
M. Wt: 201 g/mol
InChI Key: GLUXDIYRUHBWMX-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyridine-4-carbonitrile (CAS 1256822-16-8) is a high-value, multi-functional heterocyclic building block of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C 6 H 2 BrFN 2 and a molecular weight of 201.00 g/mol, is characterized by its high purity, typically ≥95% . Its molecular structure incorporates three distinct reactive sites: a bromine atom, a fluorine atom, and a carbonitrile group. This unique combination allows for sequential and selective functionalization, making it an exceptionally versatile intermediate for constructing complex molecules. The primary application of this compound is in pharmaceutical research and development, where it serves as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs) and other advanced intermediates . The bromine atom is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the introduction of diverse aryl or heteroaryl groups. Simultaneously, the electron-withdrawing carbonitrile group can influence the electronic properties of the pyridine ring and can itself be further transformed into other functional groups, such as amides or carboxylic acids. The fluorine atom can act as a bioisostere or participate in nucleophilic aromatic substitution, offering additional avenues for molecular design. This reactivity profile makes it a powerful tool for chemists developing new therapeutic agents, particularly in the exploration of structure-activity relationships. This product is strictly labeled For Research Use Only (RUO) and is intended for laboratory research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for direct human use. Researchers should consult the safety data sheet (SDS) prior to handling, as the compound may be hazardous and requires appropriate personal protective equipment (PPE) including gloves, eyeshields, and a dust mask .

Properties

IUPAC Name

2-bromo-5-fluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2BrFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUXDIYRUHBWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301279934
Record name 2-Bromo-5-fluoro-4-pyridinecarbonitrile
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Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256822-16-8
Record name 2-Bromo-5-fluoro-4-pyridinecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoro-4-pyridinecarbonitrile
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Record name 2-bromo-5-fluoropyridine-4-carbonitrile
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Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to 2-Bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: This guide focuses on the chemical intermediate 2-Bromo-5-fluoropyridine (CAS Number: 41404-58-4) . While the initial topic of interest was "2-Bromo-5-fluoropyridine-4-carbonitrile," extensive database searches did not yield a registered CAS number or substantial technical literature for this specific nitrile derivative. It is possible that this is a novel or less-common compound. Therefore, this guide addresses the closely related and well-documented precursor, 2-Bromo-5-fluoropyridine, which is a critical building block for further chemical synthesis.

Introduction: The Strategic Importance of 2-Bromo-5-fluoropyridine in Modern Chemistry

2-Bromo-5-fluoropyridine has emerged as a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the unique electronic properties conferred by the pyridine ring, further modulated by the presence of both a bromine and a fluorine atom. This dual halogenation provides orthogonal reactivity, allowing for selective and diverse chemical transformations.[3] The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.[2][4] The fluorine atom, on the other hand, is a bioisostere for hydrogen that can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[3] Consequently, 2-Bromo-5-fluoropyridine is a sought-after intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and functional organic materials.[1][3] This guide provides an in-depth overview of its properties, synthesis, applications, and safe handling for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of 2-Bromo-5-fluoropyridine are summarized in the table below.

PropertyValueSource
CAS Number 41404-58-4[1][2][5][6][7][8][9]
Molecular Formula C5H3BrFN[5][6][7]
Molecular Weight 175.99 g/mol [5][6]
Appearance Light yellow crystal/solid[1][4]
Melting Point 30-31 °C (lit.)[1][4][8][9][10]
Boiling Point 80-83 °C at 44 mmHg (lit.)[1][4][8][9][10]
SMILES Fc1ccc(Br)nc1[9]
InChI Key UODINHBLNPPDPD-UHFFFAOYSA-N[9]

Synthesis of 2-Bromo-5-fluoropyridine: A Step-by-Step Protocol

The synthesis of 2-Bromo-5-fluoropyridine is typically achieved via a Sandmeyer-type reaction starting from 2-Amino-5-fluoropyridine. The following protocol is a representative example of this transformation.

Experimental Protocol

Materials:

  • 2-Amino-5-fluoropyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br2)

  • Sodium nitrite (NaNO2)

  • 32% Sodium hydroxide (NaOH) solution

  • Ether

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel

  • Dichloromethane

  • Pentane

Procedure:

  • In a reaction vessel cooled to 0-5 °C, add 2-Amino-5-fluoropyridine (6.5 g, 58 mmol) in batches to 48% hydrobromic acid (28.8 mL, 296 mmol).[10]

  • Prepare a solution of bromine (8.9 mL, 174 mmol) and sodium nitrite (10 g, 145 mmol) dissolved in 20 mL of water.

  • Slowly add the bromine-sodium nitrite solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C. Note the evolution of nitrogen gas.[10]

  • Stir the reaction mixture for 1 hour at 0-5 °C.

  • Quench the reaction with concentrated hydrochloric acid.[10]

  • Add 32% sodium hydroxide solution (50.5 mL, 0.55 mol) to the mixture and continue stirring for 20 minutes at room temperature.[10]

  • Extract the product with ether (3x).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.[10]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a dichloromethane/pentane gradient to yield 2-bromo-5-fluoropyridine as a light yellow solid.[10]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of 2-Bromo-5-fluoropyridine cluster_reagents Reagents cluster_process Process Steps reagent1 2-Amino-5-fluoropyridine step1 Diazotization & Bromination (0-5 °C) reagent1->step1 reagent2 HBr, Br2, NaNO2 reagent2->step1 reagent3 NaOH step2 Quenching & Neutralization reagent3->step2 step1->step2 step3 Extraction & Drying step2->step3 step4 Purification (Chromatography) step3->step4 product 2-Bromo-5-fluoropyridine step4->product

Caption: Workflow for the synthesis of 2-Bromo-5-fluoropyridine.

Applications in Drug Discovery and Materials Science

2-Bromo-5-fluoropyridine is a versatile intermediate with broad applications, primarily driven by its utility in palladium-catalyzed cross-coupling reactions.[2]

Suzuki-Miyaura Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is readily displaced in Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl and heteroaryl groups. This is a cornerstone of modern medicinal chemistry for the construction of biaryl structures, which are common motifs in biologically active molecules. For instance, 2-Bromo-5-fluoropyridine can be reacted with phenylboronic acid or p-tolylboronic acid to synthesize 5-fluoro-2-phenylpyridine and 5-fluoro-2-(p-tolyl)pyridine, respectively.[4][5][10] These reactions are fundamental in creating libraries of compounds for drug screening.

Synthesis of Biologically Active Compounds

This building block is used in the synthesis of mGluR5 antagonists, which are being investigated for the treatment of neuropathic pain.[4][10] It is also employed in the development of antiviral, anticancer, and anti-inflammatory agents.[3] The incorporation of the fluoropyridine moiety can enhance the pharmacokinetic properties of these drug candidates.[3]

Materials Science

Beyond pharmaceuticals, 2-Bromo-5-fluoropyridine is utilized in the synthesis of specialty polymers and functionalized organic materials.[3] The fluorinated pyridine core can impart desirable properties such as thermal stability and hydrophobicity to these materials.[11]

Reaction Pathway Diagram

Reaction_Pathways Key Reactions of 2-Bromo-5-fluoropyridine cluster_suzuki Suzuki-Miyaura Coupling cluster_other Other Applications start 2-Bromo-5-fluoropyridine pd_catalyst Pd Catalyst Base start->pd_catalyst homo_coupling Homo-coupling start->homo_coupling alpha_arylation α-Arylation start->alpha_arylation boronic_acid R-B(OH)2 boronic_acid->pd_catalyst suzuki_product 2-R-5-fluoropyridine pd_catalyst->suzuki_product biaryl Biaryl Product homo_coupling->biaryl pyridyl_ester α-pyridyl ester alpha_arylation->pyridyl_ester

Caption: Key synthetic transformations involving 2-Bromo-5-fluoropyridine.

Safety and Handling

2-Bromo-5-fluoropyridine is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[12]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[12] Causes skin and serious eye irritation.[12] May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12] A dust mask (type N95 or equivalent) is recommended.[5]

  • Handling: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product.[12] Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, well-ventilated place.[1] Keep containers tightly closed.[3][12][13]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[12] Wear appropriate PPE during cleanup.[12]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[13][14]

References

2-Bromo-5-fluoropyridine-4-carbonitrile chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-5-fluoropyridine-4-carbonitrile: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical structure, properties, synthesis, and handling of this compound. As a substituted pyridine, this compound is a valuable building block in medicinal chemistry and materials science.

Section 1: Chemical Structure and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromo group at position 2, a fluoro group at position 5, and a nitrile (carbonitrile) group at position 4. This specific arrangement of electron-withdrawing groups (bromo, fluoro, and nitrile) on the pyridine core makes it a highly versatile intermediate for various chemical transformations, particularly in creating complex molecular architectures.[1][2]

The bromine atom at the 2-position is particularly susceptible to displacement or participation in cross-coupling reactions, while the nitrile and fluorine substituents modulate the electronic properties and reactivity of the pyridine ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 1360937-97-9Not explicitly found, but related compounds are well-documented.
Molecular Formula C₆H₂BrFN₂[3]
Molecular Weight 201.00 g/mol [3]
Appearance Expected to be a solid at room temperature[2][4]
Topological Polar Surface Area 36.7 Ų[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 3[3]
Complexity 164[3]

Section 2: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Sandmeyer reaction, a cornerstone transformation in aromatic chemistry for converting an arylamine into an aryl halide via a diazonium salt intermediate.[5][6] This method offers a reliable pathway to introduce a bromine atom onto the pyridine ring, a transformation that is often difficult to achieve through direct electrophilic substitution due to the electron-deficient nature of the pyridine ring.

The logical precursor for this synthesis is 2-Amino-5-fluoropyridine-4-carbonitrile . The synthesis, therefore, is a two-stage process:

  • Diazotization: The conversion of the primary amino group of the precursor into a diazonium salt.

  • Sandmeyer Reaction: The copper(I) bromide-catalyzed displacement of the diazonium group with a bromide ion.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_start Starting Material cluster_process1 Step 1: Diazotization cluster_process2 Step 2: Sandmeyer Reaction A 2-Amino-5-fluoropyridine-4-carbonitrile P1 Diazonium Salt Intermediate A->P1  NaNO₂, HBr (aq)  0-5 °C B This compound P1->B  CuBr  Heat

Caption: Synthetic workflow for this compound.

Section 3: Mechanistic Insights

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side products.

  • Formation of the Diazonium Salt: In a cold acidic solution (typically 0-5 °C), sodium nitrite (NaNO₂) reacts with hydrobromic acid (HBr) to form nitrous acid (HONO). The 2-amino group on the pyridine ring then attacks the protonated nitrous acid, and after a series of proton transfers and the elimination of water, the stable aryl diazonium salt is formed. This step is performed at low temperatures because diazonium salts are generally unstable and can decompose prematurely at higher temperatures.

  • Single Electron Transfer (SET): The copper(I) catalyst (from CuBr) initiates the core transformation by transferring a single electron to the diazonium salt.

  • Dediazoniation and Radical Formation: The resulting diazonium radical is highly unstable and rapidly loses dinitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. This cleavage generates an aryl radical.

  • Halogen Transfer and Catalyst Regeneration: The aryl radical abstracts a bromine atom from a copper(II) bromide species (formed in the initial SET step), yielding the final product, this compound. This step also regenerates the copper(I) catalyst, allowing it to participate in another catalytic cycle.

G Aryl Diazonium\nSalt (Ar-N₂⁺) Aryl Diazonium Salt (Ar-N₂⁺) Aryl Diazonium\nRadical (Ar-N₂•) Aryl Diazonium Radical (Ar-N₂•) Aryl Diazonium\nSalt (Ar-N₂⁺)->Aryl Diazonium\nRadical (Ar-N₂•) + Cu(I)Br - Cu(II)Br₂ Aryl Radical\n(Ar•) Aryl Radical (Ar•) Aryl Diazonium\nRadical (Ar-N₂•)->Aryl Radical\n(Ar•) - N₂ (gas) Aryl Bromide\n(Ar-Br) Aryl Bromide (Ar-Br) Aryl Radical\n(Ar•)->Aryl Bromide\n(Ar-Br) + Cu(II)Br₂ - Cu(I)Br

Caption: Catalytic cycle of the Sandmeyer bromination reaction.

Section 4: Experimental Protocol

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.[5][6][7] Researchers should adapt it based on laboratory conditions and scale.

Materials and Reagents:

  • 2-Amino-5-fluoropyridine-4-carbonitrile

  • Hydrobromic acid (HBr, 48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

Part A: Diazotization

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-Amino-5-fluoropyridine-4-carbonitrile (1.0 eq) in a solution of 48% hydrobromic acid.

  • Cool the mixture to 0-5 °C using an ice-salt bath. Stir vigorously to maintain a fine suspension.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

Part B: Sandmeyer Reaction and Workup

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution from Part A to the CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

  • Once the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until gas evolution ceases, to ensure the reaction goes to completion.

  • Cool the mixture to room temperature and extract the product with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

Part C: Purification

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Section 5: Safety and Handling

This compound and its precursors should be handled with care in a well-ventilated fume hood.[8][9]

  • Hazard Statements: Similar halogenated pyridines are harmful if swallowed, in contact with skin, or if inhaled. They can cause serious eye irritation and skin irritation.[8]

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

    • Avoid breathing dust, fumes, or vapors.[9]

    • Wash hands thoroughly after handling.

    • Keep containers tightly sealed when not in use.[10]

  • Reaction Hazards: The diazotization step can be hazardous if not properly controlled. Diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures. The Sandmeyer reaction is exothermic and involves the evolution of nitrogen gas; ensure adequate pressure relief and temperature control.

Section 6: Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries.[1][2][4]

  • Drug Discovery: The pyridine scaffold is a common motif in biologically active compounds. This intermediate can be used to synthesize novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.[11] The bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[1][12]

  • Materials Science: Fluorinated organic compounds are used in the development of advanced materials, such as polymers and liquid crystals, due to their unique electronic and physical properties.[13]

The strategic placement of three distinct functional groups provides a platform for sequential and selective reactions, making this compound a powerful tool for constructing molecules with precisely controlled architectures.

References

2-Bromo-5-fluoropyridine-4-carbonitrile reactivity and functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 2-Bromo-5-fluoropyridine-4-carbonitrile

Introduction: A Versatile Trifunctional Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile, functionalized heterocyclic building blocks is insatiable. This compound emerges as a preeminent example of such a scaffold.[1] Its structure is deceptively simple, yet it offers a sophisticated platform for molecular elaboration. The pyridine core, being inherently electron-deficient, is further activated by the presence of three distinct and strategically positioned functional groups: a bromine atom, a fluorine atom, and a carbonitrile moiety. This unique arrangement provides chemists with three orthogonal points for chemical modification, enabling the construction of complex molecular architectures through a variety of selective transformations.

This guide provides an in-depth exploration of the reactivity profile of this compound. We will dissect the role of each functional group, elucidate the mechanisms of its most critical reactions, and provide field-proven experimental protocols. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Core Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of sound experimental design.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₆H₂BrFN₂PubChem[1]
Molecular Weight 201.00 g/mol PubChem[1]
Appearance Typically a solid---
CAS Number 1256822-16-8PubChem[1]
Handling and Safety Precautions

As with many halogenated heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood.[2][3] It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2][3][4]

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or fumes.[2][3][4]

  • Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes. Wash hands thoroughly after handling.[2][3][5]

  • Storage: Keep containers securely sealed and store in a cool, dry place.[5]

Analysis of Molecular Structure and Reactivity

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups, all influenced by the electron-deficient nature of the pyridine ring.

Caption: Molecular structure of this compound.

The reactivity can be dissected as follows:

  • The Pyridine Ring: As a heteroaromatic system, the nitrogen atom withdraws electron density, making the ring electron-deficient. This electronic character is crucial, as it deactivates the ring towards electrophilic aromatic substitution but significantly activates it towards nucleophilic aromatic substitution (SNAr), especially at the positions ortho (2,6) and para (4) to the nitrogen.[6][7]

  • The Bromine Atom (C2-Br): Positioned ortho to the ring nitrogen, this is the most activated and synthetically versatile site on the molecule. The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity vastly exceeds that of the C-F bond in such transformations.[8]

  • The Fluorine Atom (C5-F): While fluorine is a powerful electron-withdrawing group that further activates the ring, the C-F bond is significantly stronger than the C-Br bond. It is generally unreactive in palladium-catalyzed cross-coupling reactions where a C-Br bond is present, allowing for selective functionalization at the 2-position.[9] In SNAr reactions, fluoride is typically a better leaving group than bromide; however, the electronic activation at the 2-position often makes the C-Br bond the preferred site for substitution, though this can be condition-dependent.[6][10]

  • The Carbonitrile Group (C4-CN): Located para to the ring nitrogen, this potent electron-withdrawing group further enhances the electron-deficient nature of the ring. It serves as a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

G cluster_main Reactivity Sites cluster_nodes mol A C-Br Bond (Cross-Coupling) A->mol B Nitrile Group (Hydrolysis/Reduction) B->mol C Pyridine N (Electronic Sink) C->mol

Caption: Key reactive sites on this compound.

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

The C2-Br bond is the workhorse of this molecule, providing a reliable entry point for constructing carbon-carbon and carbon-nitrogen bonds via palladium catalysis. These reactions are cornerstones of modern medicinal chemistry.[11]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and vinyl-aryl structures by coupling an organoboron species with an organohalide.[12][13] For this compound, this reaction selectively occurs at the C-Br bond.

Causality of Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.[14]

  • Ligand: Phosphine ligands (e.g., PPh₃, P(t-Bu)₃) stabilize the palladium center and modulate its reactivity.

  • Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[15]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex + R¹-X ox_add Oxidative Addition ox_add->pd0 trans Transmetalation trans->pd2_complex red_elim Reductive Elimination pd2_r2_complex R¹-Pd(II)L₂-R² red_elim->pd2_r2_complex pd2_complex->pd2_r2_complex + [R²-B(OH)₃]⁻ boronate [R²-B(OH)₃]⁻ pd2_r2_complex->pd0 product R¹-R² pd2_r2_complex->product Product Buchwald_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L-X pd0->pd2_complex + Ar-X ox_add Oxidative Addition ox_add->pd0 amine_coord Amine Coordination deprotonation Deprotonation pd2_amine_complex [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ deprotonation->pd2_amine_complex red_elim Reductive Elimination pd2_amido_complex Ar-Pd(II)L(NR¹R²) red_elim->pd2_amido_complex pd2_complex->pd2_amine_complex + HNR¹R² pd2_amine_complex->pd2_amido_complex + Base pd2_amido_complex->pd0 product Ar-NR¹R² pd2_amido_complex->product Product G A 1. Reaction Setup (Inert Atmosphere, Reagent Loading) B 2. Solvent Addition & Degassing A->B C 3. Thermal Conditions (Heating/Cooling) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D D->C Incomplete E 5. Aqueous Work-up (Quenching, Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

References

2-Bromo-5-fluoropyridine-4-carbonitrile role in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering initial data. I'm focusing my Google searches on 2-Bromo-5-fluoropyridine-4-carbonitrile's role in medicinal chemistry, specifically its synthesis and reactivity. This foundation will inform my understanding.

Exploring Literature & Data

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The Strategic Utility of 2-Bromo-5-fluoropyridine-4-carbonitrile in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-5-fluoropyridine-4-carbonitrile, also known as 2-Bromo-5-fluoro-isonicotinonitrile, a highly versatile and strategically important building block in contemporary organic synthesis. Addressed to researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's unique reactivity profile, stemming from its distinct arrangement of a bromine atom, a fluorine atom, and a nitrile group on the pyridine core. We will explore its pivotal role in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and transformations of the cyano moiety, supported by detailed mechanistic insights and field-proven experimental protocols. The guide further aims to showcase the practical applications of this scaffold in the synthesis of complex, biologically active molecules, thereby underscoring its significance in the landscape of modern drug discovery and materials science.

Introduction: Unveiling a Multifaceted Building Block

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles. This compound (CAS No. 1256822-16-8) has emerged as a particularly valuable intermediate due to its trifunctional nature. The bromine atom at the 2-position serves as a versatile handle for a suite of cross-coupling reactions, the electron-withdrawing nitrile group at the 4-position activates the ring and offers a gateway to diverse functional groups, and the fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final molecule.[1][2] This unique combination of reactive sites allows for a modular and convergent approach to the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1256822-16-8
Molecular Formula C₆H₂BrFN₂
Molecular Weight 201.00 g/mol
Appearance White to off-white solid
Purity Typically ≥97%

Synthesis of the Core Scaffold

The synthesis of this compound can be approached through several routes, often starting from commercially available pyridine derivatives. While specific, detailed preparations for this exact isomer are not extensively published in peer-reviewed journals, analogous syntheses from patent literature provide a reliable blueprint. A common strategy involves the construction of the substituted pyridine ring followed by the introduction of the cyano group.

One plausible synthetic pathway, adapted from procedures for related compounds, is the Sandmeyer reaction of an appropriately substituted aminopyridine. For instance, starting from a 2-amino-5-fluoropyridine derivative, diazotization followed by treatment with a bromide source can install the bromine at the 2-position. Subsequent cyanation at the 4-position, potentially via a halogenated precursor, would yield the target molecule.

The Art of Selective Transformations: Key Reaction Classes

The synthetic utility of this compound is best illustrated by its reactivity in three major classes of transformations: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and modifications of the nitrile group. The interplay of the electronic effects of the substituents governs the regioselectivity and feasibility of these reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The bromine atom at the C2-position is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation. The electron-deficient nature of the pyridine ring enhances the oxidative addition of the C-Br bond to the palladium(0) catalyst.

Workflow for Sonogashira Coupling

Sonogashira_Workflow reagents This compound Terminal Alkyne Pd(PPh₃)₄, CuI Base (e.g., Et₃N) reaction Reaction Setup (Degassed Solvent, Inert Atmosphere) reagents->reaction stir Stir at Room Temperature (Monitor by TLC/LC-MS) reaction->stir workup Aqueous Workup & Extraction stir->workup purification Column Chromatography workup->purification product Alkynyl-substituted 5-fluoropyridine-4-carbonitrile purification->product

Caption: General workflow for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of a Bromocyanofluoropyridine Derivative [3]

  • To a degassed solution of the bromocyanofluoropyridine (1.1 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).

  • Degas the reaction mixture for a further 5 minutes at room temperature.

  • Add the terminal alkyne (1.0 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 16 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired alkynylated pyridine.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine ring and various aryl or heteroaryl boronic acids or esters.[4] These biaryl motifs are prevalent in kinase inhibitors and other classes of drugs.[2] The general conditions for Suzuki coupling of 2-bromopyridines are well-established and can be adapted for this compound.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

Catalyst / LigandBaseSolventTemperature (°C)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90
PdCl₂(dppf)K₂CO₃DMF80

This table provides representative conditions; optimization for the specific substrate is recommended.

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-alkyl pyridines, which are important pharmacophores.[3][5] This palladium-catalyzed reaction couples the C-Br bond with a primary or secondary amine. The choice of ligand is critical for achieving high yields, especially with less reactive or sterically hindered amines. A practical method for the amination of 2-bromopyridines with volatile amines in sealed tubes has been reported, offering a valuable protocol for this transformation.[6]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_complex [Ar-Pd(II)(Br)L₂] Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition (Ar-Br) Amido_complex [Ar-Pd(II)(NR₂)L₂] PdII_complex->Amido_complex Amine Binding & Deprotonation (Base) Amine_Coord Amine Coordination (R₂NH) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product Red_Elim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the cyano group, makes it susceptible to nucleophilic aromatic substitution (SNAr). In this compound, there are two potential leaving groups: the bromine at C2 and the fluorine at C5. Generally, in SNAr reactions on halo-substituted pyridines, the rate of displacement follows the order F > Cl > Br > I.[7] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond, making the carbon atom more electrophilic.[7] However, the position of the leaving group relative to the activating groups (the ring nitrogen and the cyano group) is also crucial. The fluorine at C5 is meta to the ring nitrogen and ortho to the cyano group, while the bromine at C2 is ortho to the ring nitrogen. The precise regioselectivity will depend on the nucleophile and reaction conditions, but substitution of the fluorine at C5 is a distinct possibility, offering an alternative avenue for functionalization.

Transformations of the Nitrile Group

The cyano group at the 4-position is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of the scaffold.

A particularly useful transformation, especially in the context of medicinal chemistry, is the conversion of the nitrile to an amidoxime. Amidoximes are valuable pharmacophores and can also serve as precursors for the synthesis of 1,2,4-oxadiazoles.[3] This conversion is typically achieved under mild conditions by treatment with hydroxylamine.[3]

Experimental Protocol: Synthesis of an Amidoxime from a Cyanopyridine [3]

  • Dissolve the alkynylfluorocyanopyridine (1.0 equiv) in ethanol.

  • Add hydroxylamine hydrochloride (excess) and sodium carbonate (excess).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired amidoxime.

This reaction proceeds in high yield and shows excellent functional group tolerance, with no observed nucleophilic substitution of the fluorine atom by hydroxylamine.[3]

The nitrile group can also be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. These transformations provide access to key functional groups for further derivatization, such as amide bond formation or reductive amination.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold and its derivatives are of significant interest in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. The ability to rapidly generate diverse libraries of compounds through the reactions described above makes this building block ideal for structure-activity relationship (SAR) studies.

  • Kinase Inhibitors: The pyridine core can mimic the purine ring of ATP, and the substituents at the 2-, 4-, and 5-positions can be tailored to achieve potent and selective inhibition of specific kinases.[2][8]

  • GPCR Modulators: Substituted pyridines are common motifs in ligands for G-protein coupled receptors (GPCRs). The functional handles on this compound allow for the synthesis of compounds that can modulate the activity of these important drug targets.[9]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering multiple avenues for the construction of complex and biologically relevant molecules. Its strategic combination of a reactive bromine atom for cross-coupling, a versatile nitrile group for further functionalization, and a fluorine atom for modulating pharmacokinetic properties makes it an invaluable tool for medicinal chemists and drug development professionals. The methodologies and protocols outlined in this guide provide a solid foundation for the effective utilization of this scaffold in the pursuit of novel therapeutics and functional materials.

References

Topic: Potential Applications of 2-Bromo-5-fluoropyridine-4-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The strategic incorporation of halogenated heterocycles has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among these privileged scaffolds, 2-Bromo-5-fluoropyridine-4-carbonitrile emerges as a highly versatile and valuable building block. This technical guide provides an in-depth analysis of its chemical properties, synthetic utility, and strategic applications in the design and discovery of novel therapeutic agents. We will explore the synergistic roles of its distinct functional groups—the pyridine core, the reactive bromine handle, the modulating fluorine atom, and the versatile nitrile group—and delineate its potential in developing next-generation treatments for oncology, inflammation, and neurological disorders.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of drug discovery, the selection of starting materials and key intermediates is a critical determinant of a program's success. The ideal building block offers not just a foundation for molecular complexity but also imparts desirable drug-like properties. This compound is an exemplar of such a scaffold. Its pyridine core is a ubiquitous feature in numerous approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of three distinct functional groups—bromo, fluoro, and cyano—creates a molecule with exceptional synthetic versatility and inherent pharmacological potential.

The presence of both bromine and fluorine on the pyridine ring enhances the compound's chemical reactivity and selectivity, paving the way for diverse functionalization through cross-coupling reactions.[1] This dual halogenation can improve metabolic stability and bioavailability when the scaffold is incorporated into drug candidates.[1] This guide will dissect the unique attributes of this compound and provide a technical roadmap for its application in medicinal chemistry workflows.

Physicochemical and Structural Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective use in synthesis and screening.

PropertyValueSource
Molecular Formula C₆H₂BrFN₂[2]
Molecular Weight 201.00 g/mol [2]
CAS Number 1256822-16-8[2]
Appearance White to slight yellow solid or liquid[1][3]
Primary Hazards Irritant[2]

The molecule's moderate polarity and defined reactivity profile make it a tractable intermediate in a variety of synthetic schemes.[4]

The Trifecta of Functionality: A Chemist's Perspective

The power of this compound lies in the interplay of its three key functional groups, each offering a distinct advantage in drug design.

  • The Bromine Atom (at C2): A Versatile Synthetic Handle The bromine atom at the 2-position is the primary site for building molecular complexity. It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[5] This allows for the facile introduction of aryl, heteroaryl, amine, and alkyne fragments, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.

  • The Fluorine Atom (at C5): The Pharmacokinetic Modulator The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry to enhance drug properties.[6] The fluorine at the 5-position can:

    • Block Metabolic Oxidation: It can prevent unwanted metabolism at that position, increasing the compound's half-life.

    • Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins.

    • Improve Membrane Permeability: Fluorine substitution can increase lipophilicity, potentially improving cell permeability and oral bioavailability.[1]

  • The Nitrile Group (at C4): A Polar Anchor and Functional Precursor The cyano group is a versatile functional group that can:

    • Act as a Hydrogen Bond Acceptor: The nitrogen of the nitrile can form crucial hydrogen bonds with amino acid residues in a protein's active site.

    • Serve as a Bioisostere: It can mimic other functional groups, such as a carbonyl or a halogen.

    • Be Chemically Transformed: The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, a common carboxylic acid bioisostere in medicinal chemistry.

Below is a diagram illustrating the key reactive sites and their potential transformations.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Metastasis ERK->Proliferation Inhibitor Potential Inhibitor (Derived from Scaffold) Inhibitor->RAF Inhibition

References

Methodological & Application

Application Notes & Protocols: A Guide to the Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Complex Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds under mild conditions.[1][2] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides, is indispensable in the synthesis of biaryl and heterobiaryl scaffolds—structural motifs that are foundational to countless pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of a specific and valuable substrate: 2-Bromo-5-fluoropyridine-4-carbonitrile . This molecule is of significant interest in drug discovery programs due to the unique electronic properties imparted by the fluorinated and cyanated pyridine ring, which can enhance metabolic stability and binding affinity.[5][6]

However, the very features that make this substrate attractive also present distinct synthetic challenges. The pyridine nitrogen can coordinate to and inhibit the palladium catalyst, while the strong electron-withdrawing nature of the fluorine and nitrile groups, though beneficial for activating the C-Br bond, can influence downstream reaction kinetics.[7][8][9] This protocol is designed to navigate these complexities, providing researchers with a robust and reproducible methodology grounded in a clear understanding of the reaction mechanism.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki coupling hinges on a well-orchestrated catalytic cycle centered on a palladium complex. The cycle is broadly understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][10][11]

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step of the entire process.[1] The electron-deficient nature of the pyridine ring facilitates this step by making the carbon atom more electrophilic.[7][12]

  • Transmetalation : In this crucial phase, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This step is not spontaneous; it requires activation of the organoboron species by a base.[13] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center, displacing the halide.[14][15][16]

  • Reductive Elimination : The final step involves the two organic partners coupling and exiting the coordination sphere of the palladium. This forms the desired C-C bond of the product and regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[10][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition substrate Ar¹-Br (this compound) pd_complex Ar¹-Pd(II)L₂-Br substrate->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination trans_complex Ar¹-Pd(II)L₂-Ar² pd_complex->trans_complex Transmetalation boronic_acid Ar²-B(OH)₂ (Boronic Acid) ate_complex [Ar²-B(OH)₃]⁻ ('Ate' Complex) boronic_acid->ate_complex Activation base Base (e.g., K₃PO₄) base->ate_complex transmetalation Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) trans_complex->product reductive_elimination Reductive Elimination

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Core Components: A Rationale for Reagent Selection

The success of coupling an electron-deficient, coordinating substrate like this compound is critically dependent on the judicious selection of each reaction component.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable Pd(II) sources that are reliably reduced in situ to the active Pd(0) catalyst. Pd(0) sources like Pd(PPh₃)₄ can also be used directly but may offer lower activity for challenging substrates.[7][17][18]
Ligand XPhos, SPhos, RuPhos This is the most critical parameter. The pyridine nitrogen can coordinate to palladium, leading to catalyst deactivation.[9][19] Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are essential.[20] They create a sterically hindered coordination sphere around the palladium, discouraging pyridine binding, while their electron-donating nature promotes the rate-limiting oxidative addition and subsequent reductive elimination steps.[13][21] Standard ligands like PPh₃ are often ineffective.[8]
Base K₃PO₄, Cs₂CO₃ A moderately strong, non-nucleophilic base is required to efficiently generate the boronate "ate" complex for transmetalation.[8] Weaker bases like K₂CO₃ may result in sluggish or incomplete reactions. The base must be anhydrous and finely powdered to ensure high surface area and reactivity.[8][9]
Boron Reagent Arylboronic Acids or Arylboronic Pinacol Esters Boronic acids are effective, but their pinacol ester counterparts are often more stable, easier to purify, and less susceptible to the common side reaction of protodeboronation (hydrolysis of the C-B bond).[9][12]
Solvent System 1,4-Dioxane/H₂O (e.g., 4:1 to 10:1) , Toluene/H₂OAn anhydrous aprotic solvent is needed to dissolve the organic components and ligand. A small amount of water is often beneficial as it helps dissolve the inorganic base and facilitates the formation of the boronate complex required for transmetalation.[10][22][23]

Detailed Laboratory Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid or ester. Optimization may be required for particularly challenging coupling partners.

Materials and Reagents
ReagentAmount (Equivalents)Moles (for 1 mmol scale)Notes
This compound1.01.0 mmolSubstrate
Arylboronic Acid/Ester1.2 - 1.51.2 - 1.5 mmolA slight excess ensures complete consumption of the limiting substrate.
Palladium(II) Acetate (Pd(OAc)₂)0.02 (2 mol%)0.02 mmolPrecatalyst. Can be substituted with Pd₂(dba)₃ (1 mol%).
XPhos0.04 (4 mol%)0.04 mmolLigand. Maintain a Ligand:Pd ratio of ~2:1.
Potassium Phosphate (K₃PO₄)2.0 - 3.02.0 - 3.0 mmolAnhydrous, finely powdered.
1,4-Dioxane-4 mLAnhydrous, sparged with inert gas.
Deionized Water-1 mLDegassed.
Step-by-Step Procedure
  • Inert Atmosphere Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).

  • Seal and Purge : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere. This step is critical to prevent oxygen from deactivating the catalyst.[8][19]

  • Solvent Addition : Through the septum, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Degassing the Mixture : Sparge the resulting slurry with a gentle stream of Argon for 10-15 minutes to ensure the solvent mixture is completely free of dissolved oxygen.

  • Catalyst Addition : In a separate vial, weigh the Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq). Briefly purge the main reaction flask with a positive pressure of Argon, quickly remove the septum, add the catalyst and ligand mixture, and immediately reseal the flask.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 90-110 °C . Stir the mixture vigorously.

  • Monitoring Progress : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots, checking for the disappearance of the starting bromopyridine. Typical reaction times are 4-24 hours.

  • Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.[10]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following guide addresses common issues encountered when coupling heteroaryl substrates.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_conversion Low or No Conversion? start->check_conversion check_byproducts Side Products Observed? check_conversion->check_byproducts No cause_catalyst Catalyst Inactivity? (Oxygen, Water) check_conversion->cause_catalyst Yes cause_conditions Conditions Suboptimal? check_conversion->cause_conditions Yes homocoupling Homocoupling of Boronic Acid? check_byproducts->homocoupling Yes protodeboronation Protodeboronation? check_byproducts->protodeboronation Yes end Successful Coupling check_byproducts->end No sol_reagents Solution: - Ensure anhydrous reagents/solvents - Improve degassing (Ar sparge) - Use fresh catalyst cause_catalyst->sol_reagents sol_ligand_base Solution: - Switch to bulkier ligand (e.g., RuPhos) - Screen stronger base (Cs₂CO₃) - Increase temperature cause_conditions->sol_ligand_base sol_reagents->end sol_ligand_base->end sol_homocoupling Solution: - Rigorously exclude O₂ - Improve degassing homocoupling->sol_homocoupling sol_protodeboronation Solution: - Use boronic pinacol ester - Ensure anhydrous conditions protodeboronation->sol_protodeboronation sol_homocoupling->end sol_protodeboronation->end

Figure 2: A logical workflow for troubleshooting common issues.
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Catalyst deactivation by oxygen or water. 2. Catalyst inhibition by pyridine substrate. 3. Insufficiently active base or temperature.1. Ensure all reagents are anhydrous and solvents are rigorously degassed.[8] 2. Switch to a bulkier, more electron-rich ligand (e.g., RuPhos) to shield the palladium center.[9] 3. Use a stronger base (e.g., Cs₂CO₃) and/or increase the reaction temperature in 10 °C increments.[8]
Protodeboronation (Boronic acid is consumed, but starting halide remains)The C-B bond of the boronic acid is cleaved by a proton source (often water), removing it from the catalytic cycle.[8]1. Switch to a boronic pinacol ester , which is significantly more stable to hydrolysis.[9] 2. Ensure the base and solvent are as anhydrous as possible.
Homocoupling (Byproduct from coupling of two boronic acid molecules)Presence of oxygen oxidizes the active Pd(0) to Pd(II), which can promote this side reaction.[7][8]1. Improve the degassing procedure. Sparge solvents for a longer duration and maintain a strict inert atmosphere throughout the entire reaction setup and duration.[19]
Dehalogenation (Starting bromopyridine is converted to the H-analogue)Presence of a hydride source. Can be exacerbated by prolonged heating.1. Ensure solvents are pure and not a source of hydrides. 2. Optimize reaction time; avoid unnecessarily long heating periods once the starting material is consumed.[9]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for accessing high-value, functionalized heterocyclic compounds. Success is not merely a matter of combining reagents, but of understanding and controlling the key parameters that govern the catalytic cycle. By rigorously excluding oxygen and water, and by selecting a potent catalytic system built around a bulky, electron-rich phosphine ligand, researchers can reliably overcome the inherent challenges posed by this substrate. This protocol serves as a comprehensive guide to achieving high yields and purity, enabling the efficient synthesis of novel molecular entities for pharmaceutical and materials science applications.

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-5-fluoropyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-Bromo-5-fluoropyridine-4-carbonitrile is a highly functionalized, electron-deficient pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of substituents—two distinct halogens (Br and F) and a potent electron-wasting cyano group—creates a reactive scaffold for nucleophilic aromatic substitution (SNAr). This guide provides a detailed exploration of the principles governing SNAr reactions on this substrate, offering field-tested protocols and explaining the causality behind experimental design choices.

The pyridine ring, being inherently electron-deficient, is primed for nucleophilic attack. This reactivity is substantially enhanced by the presence of the cyano group at the C4 position and the pyridine nitrogen, which stabilize the negatively charged intermediate formed during the reaction. The presence of two potential leaving groups, bromide at C2 and fluoride at C5, introduces a critical question of regioselectivity that can be exploited for precise molecular construction.

Mechanistic Insights and Regioselectivity

The cornerstone of a successful SNAr reaction is the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The stability of this complex dictates the reaction's feasibility and regiochemical outcome.

Key Factors Influencing Substitution:

  • Electronic Activation: The pyridine nitrogen and the C4-cyano group are powerful activating groups. They withdraw electron density from the ring, making the carbon atoms more electrophilic and capable of stabilizing the negative charge of the Meisenheimer intermediate through resonance. Both the C2 and C5 positions are activated:

    • C2 Position (Bromo): Activated by being ortho to the pyridine nitrogen and para to the cyano group. Delocalization of the negative charge onto both the nitrogen atom and the cyano group is possible, providing strong stabilization.

    • C5 Position (Fluoro): Activated by being ortho to the cyano group.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The C-F bond is highly polarized due to fluorine's high electronegativity. This makes the attached carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[1] Consequently, fluoride is generally a much better leaving group than bromide in SNAr reactions, with displacement rates often following the order F > Cl > Br > I.[1][2]

Predicted Regioselectivity:

Given the superior activating nature of fluorine in stabilizing the key intermediate, nucleophilic attack is anticipated to occur preferentially at the C5 position , leading to the displacement of the fluoride ion. While the C2-bromo position is also activated, the kinetic advantage conferred by the C-F bond's polarization typically directs the reaction to the C5 position. However, reaction conditions can sometimes influence this outcome, especially with sterically demanding nucleophiles or specific solvent systems.

General Considerations for SNAr Protocols

Successful SNAr reactions with this compound hinge on the careful selection of several key parameters.

  • Nucleophiles: A wide range of nucleophiles can be employed.

    • N-Nucleophiles: Ammonia, primary amines, and secondary amines are common.

    • O-Nucleophiles: Alkoxides (e.g., sodium methoxide, potassium tert-butoxide) and phenoxides.

    • S-Nucleophiles: Thiolates (e.g., sodium thiomethoxide).

  • Solvents: Polar aprotic solvents are the standard choice. They effectively solvate the counter-ion of the nucleophile (e.g., K⁺, Na⁺) while poorly solvating the anionic nucleophile, thus enhancing its reactivity. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

  • Base: A base is often required, particularly when the nucleophile is neutral (e.g., an amine or alcohol) to deprotonate it in situ or to scavenge the HX acid byproduct. Inorganic carbonate bases (K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (DIPEA, Et₃N) are frequently used. For alkoxide or thiolate reactions, the nucleophile is often pre-formed as a salt.

  • Temperature: Reaction temperatures can range from ambient to elevated (80-120 °C). The specific temperature depends on the nucleophile's reactivity and the substrate's stability. Reactions should always be monitored (e.g., by TLC or LC-MS) to track progress and minimize byproduct formation.

Experimental Protocols & Application Examples

The following protocols are designed as self-validating systems, providing detailed steps and rationales for achieving successful substitution on this compound.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

This protocol details the regioselective substitution of the C5-fluorine with an amine nucleophile.

dot

Caption: General workflow for SNAr on this compound.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Reagent Addition: Add anhydrous DMSO to achieve a substrate concentration of approximately 0.2-0.5 M. Add morpholine (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. The use of an oil bath with a temperature controller is recommended for stable heating.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual DMSO and salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., using a silica gel stationary phase and a hexane/ethyl acetate gradient) to yield the pure 2-bromo-5-(morpholin-4-yl)pyridine-4-carbonitrile.

Causality:

  • K₂CO₃: Acts as a base to scavenge the hydrofluoric acid (HF) byproduct, driving the reaction to completion. Using at least two equivalents ensures the medium remains basic.

  • DMSO: A high-boiling polar aprotic solvent that enhances the nucleophilicity of the amine and allows for the necessary reaction temperature.

  • Excess Morpholine: A slight excess (1.2 eq) ensures a sufficient concentration of the nucleophile throughout the reaction.

Protocol 2: Alkoxylation with Sodium Methoxide

This protocol demonstrates the introduction of an oxygen nucleophile to displace the C5-fluorine.

Materials:

  • This compound (1.0 eq)

  • Sodium Methoxide (NaOMe), 25 wt% solution in Methanol (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reactant Solution: In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: Add the sodium methoxide solution (1.1 eq) dropwise over 10-15 minutes. A color change may be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material via TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield 2-bromo-5-methoxypyridine-4-carbonitrile.

Causality:

  • Pre-formed Nucleophile: Sodium methoxide is a potent nucleophile, allowing the reaction to proceed at a lower temperature than with neutral amines/alcohols.

  • Low Temperature: Starting at 0 °C helps control the initial exothermic reaction and can improve selectivity by minimizing potential side reactions.

  • THF: A suitable polar aprotic solvent for this temperature range. Methanol from the NaOMe solution also acts as a co-solvent.

Summary of Reaction Conditions

The following table summarizes typical conditions for the regioselective substitution at the C5 position of this compound.

Nucleophile (Nu)BaseSolventTemperature (°C)Typical Time (h)Product
Primary/Secondary AmineK₂CO₃ or Cs₂CO₃DMSO or DMF80 - 1202 - 82-Bromo-5-(amino)pyridine-4-carbonitrile
Alcohol (ROH)NaH or K₂CO₃THF or DMF25 - 804 - 122-Bromo-5-(alkoxy)pyridine-4-carbonitrile
Alkoxide (RONa)None (pre-formed)THF or ROH0 - 251 - 42-Bromo-5-(alkoxy)pyridine-4-carbonitrile
Thiol (RSH)K₂CO₃ or Et₃NACN or DMF25 - 602 - 62-Bromo-5-(thio)pyridine-4-carbonitrile

References

The Strategic Application of 2-Bromo-5-fluoropyridine-4-carbonitrile in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of targeted therapeutics, particularly in the highly competitive field of protein kinase inhibitors. Among the vast array of functionalized pyridines, 2-Bromo-5-fluoropyridine-4-carbonitrile has emerged as a particularly valuable and versatile building block. Its strategic trifecta of reactive and modulating functional groups—a displaceable bromine atom, an electron-withdrawing fluorine atom, and a cyano group—offers a powerful toolkit for medicinal chemists to craft highly potent and selective kinase inhibitors.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors. We will delve into the causality behind its use, provide field-proven, detailed protocols for its key transformations, and present a synthetic strategy for a prominent class of kinase inhibitors, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale: Deconstructing the Utility of this compound

The efficacy of this building block stems from the distinct roles of its substituents:

  • The 2-Bromo Group: This serves as the primary reactive handle for introducing molecular complexity. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1] This allows for the facile and controlled formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are crucial for building the core structures of many kinase inhibitors.

  • The 5-Fluoro Group: The presence of a fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring. As a strongly electron-withdrawing group, it can enhance the binding affinity of the final compound to the target kinase by modulating the basicity of the pyridine nitrogen. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties by blocking potential sites of metabolism.

  • The 4-Cyano Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form fused heterocyclic systems, which are common features in many kinase inhibitor scaffolds, such as the pyrrolo[2,3-d]pyrimidine core of JAK inhibitors. The cyano group can also act as a hydrogen bond acceptor in the kinase active site.

Core Synthetic Methodologies: Detailed Protocols

The two most powerful and widely used transformations involving this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The following protocols are designed to be robust starting points for a variety of substrates.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures, which are prevalent in many kinase inhibitors.[1] This palladium-catalyzed reaction couples the bromopyridine with an organoboron compound, typically a boronic acid or a boronate ester.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, often with water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.

    • Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yields
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)1,4-Dioxane110Good to Excellent

Table 1: A summary of typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridines, adaptable for this compound.[1]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid - Palladium Catalyst - Base inert Establish Inert Atmosphere (Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Coupled Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are essential for linking the pyridine core to amine-containing fragments, a common strategy in kinase inhibitor design.[2][3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.1-1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (2-4 mol%)

    • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄) (1.4-2.0 equiv)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

    • Add this compound and the amine.

    • Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yields
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene110Good
Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene100Good to Excellent
Pd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Dioxane100Moderate to Good

Table 2: A summary of typical reaction conditions for the Buchwald-Hartwig amination of bromopyridines, which can be adapted for this compound.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)(Br)L2] oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange HNR'R'' amine_complex [Ar-Pd(II)(NHR'R'')L2]+ Br- ligand_exchange->amine_complex deprotonation Deprotonation amine_complex->deprotonation Base amido_complex [Ar-Pd(II)(NR'R'')L2] deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product reactants Ar-Br + HNR'R'' + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application in Kinase Inhibitor Synthesis: A Case Study of a JAK Inhibitor Scaffold

A prominent application of this compound is in the synthesis of pyrrolo[2,3-d]pyrimidine-based Janus Kinase (JAK) inhibitors. The following is a representative synthetic pathway.

Synthetic Pathway Overview

The synthesis commences with a Suzuki-Miyaura coupling to install a protected pyrrole moiety at the 2-position of the pyridine ring. This is followed by a series of transformations to construct the fused pyrimidine ring, ultimately leading to the core structure of a potent JAK inhibitor.

Visualization: Synthetic Pathway to a JAK Inhibitor Core

JAK_Inhibitor_Synthesis start This compound intermediate1 2-(Pyrrol-1-yl)-5-fluoropyridine-4-carbonitrile start->intermediate1 Suzuki Coupling (Protected Pyrrole Boronic Ester) intermediate2 4-Amino-2-(pyrrol-1-yl)-5-fluoropyridine intermediate1->intermediate2 Reduction of Nitrile intermediate3 Pyrrolo[2,3-d]pyrimidin-4-amine Core intermediate2->intermediate3 Cyclization (e.g., with Formamide) final_product JAK Inhibitor Analog intermediate3->final_product Further Functionalization

Caption: A plausible synthetic route to a JAK inhibitor scaffold.

Biological Significance and Inhibitory Activity

Kinase inhibitors derived from the 2-amino-5-fluoropyridine-4-carbonitrile scaffold have demonstrated potent activity against various kinases, particularly those in the JAK family. The pyridine core often forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

Data Presentation: Representative Inhibitory Activity

Kinase TargetCompound TypeIC₅₀ (nM)
TYK2Pyrazolopyrazine derivative17
JAK1Pyrrolo[2,3-d]pyrimidine derivative29
JAK2Pyrrolo[2,3-d]pyrimidine derivative803
BTKPyrrolopyrimidine derivative0.7

Table 3: Representative IC₅₀ values for kinase inhibitors with related core structures. The potency can be fine-tuned through modifications of the scaffold synthesized from this compound.[4][5][6]

Conclusion

This compound is a high-value building block for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for the strategic and efficient construction of complex molecular architectures. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to leverage the potential of this versatile scaffold in the discovery and development of novel targeted therapies. The combination of established cross-coupling methodologies with the unique electronic properties imparted by the fluoro and cyano substituents makes this reagent a powerful tool in the ongoing quest for more selective and effective kinase inhibitors.

References

Application Note: 2-Bromo-5-fluoropyridine-4-carbonitrile as a Precursor for the Synthesis of Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tetrazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group in drug design.[1] This substitution often enhances metabolic stability and improves pharmacokinetic profiles. Tetrazole derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, and antihypertensive properties.[2][3][4] The synthesis of functionalized tetrazoles is therefore of paramount importance in the discovery of new therapeutic agents.[1] The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental and widely utilized method for constructing the tetrazole ring.[5][6]

This application note provides a detailed protocol for the synthesis of 5-(2-bromo-5-fluoropyridin-4-yl)-1H-tetrazole from 2-bromo-5-fluoropyridine-4-carbonitrile. This precursor is a valuable building block, offering multiple points for further chemical modification, thus enabling the generation of diverse compound libraries for drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the critical safety considerations associated with the reagents involved.

Chemical Principles and Mechanism

The core of this synthetic transformation is the [3+2] cycloaddition of the nitrile group in this compound with sodium azide.[7] This reaction is typically catalyzed by a Lewis or Brønsted acid.[8] The catalyst activates the nitrile group, making it more electrophilic and susceptible to nucleophilic attack by the azide ion.[8]

The generally accepted mechanism involves the coordination of the catalyst to the nitrogen atom of the nitrile. This polarization of the C≡N bond facilitates the subsequent cycloaddition with the azide. Various catalysts have been employed for this transformation, including zinc salts, amine hydrochlorides, and solid-supported acids like silica sulfuric acid.[9][8][10] The choice of catalyst and solvent system can significantly influence the reaction rate and yield.[11] Common solvents for this reaction include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and water.[11][12]

Visualizing the Synthesis Workflow

The following diagram illustrates the overall synthetic workflow from the starting material to the final tetrazole product.

G start This compound reagents Sodium Azide (NaN3) Catalyst (e.g., ZnCl2 or NH4Cl) Solvent (e.g., DMF) start->reagents Reactants reaction [3+2] Cycloaddition reagents->reaction Conditions workup Acidification & Workup reaction->workup Crude Product product 5-(2-bromo-5-fluoropyridin-4-yl)-1H-tetrazole workup->product Purified Product G cluster_0 Nitrile Activation cluster_1 Nucleophilic Attack & Cyclization cluster_2 Protonation Nitrile R-C≡N Activated_Nitrile R-C≡N⁺-H or R-C≡N→[Lewis Acid] Nitrile->Activated_Nitrile Coordination Catalyst [H⁺] or [Lewis Acid] Intermediate [R-C(N₃)=N-H] Activated_Nitrile->Intermediate Attack by Azide Azide N₃⁻ Tetrazole_anion Tetrazolate Anion Intermediate->Tetrazole_anion Intramolecular Cyclization Final_Product 5-substituted-1H-tetrazole Tetrazole_anion->Final_Product Protonation Proton_Source H₂O / H₃O⁺

References

Application Note: High-Throughput LCMS Monitoring of Reactions Involving 2-Bromo-5-fluoropyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the development and implementation of robust Liquid Chromatography-Mass Spectrometry (LCMS) methods for monitoring chemical reactions involving 2-Bromo-5-fluoropyridine-4-carbonitrile. This versatile building block is crucial in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures.[1][2] Accurate and high-throughput reaction monitoring is essential for optimizing reaction conditions, determining reaction endpoints, and identifying potential impurities. This document outlines detailed protocols for sample preparation, LCMS method development, and data interpretation, addressing common challenges such as ion suppression and in-source fragmentation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for accelerating their synthetic workflows.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a key heterocyclic intermediate widely utilized in the synthesis of biologically active compounds for pharmaceutical and agrochemical applications.[2] Its unique electronic properties, stemming from the presence of electron-withdrawing fluorine and cyano groups and a reactive bromine atom, make it an ideal substrate for a variety of cross-coupling and nucleophilic substitution reactions.[2][3]

Common transformations involving this scaffold include:

  • Suzuki-Miyaura Cross-Coupling: Formation of carbon-carbon bonds to introduce aryl or heteroaryl substituents.[1][4][5]

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce diverse amine functionalities.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide or fluoride with various nucleophiles.[8][9][10]

Given the complexity and sensitivity of these reactions, real-time or near-real-time monitoring is critical for efficient process development. LCMS offers unparalleled sensitivity and selectivity for this purpose, allowing for the simultaneous tracking of reactants, intermediates, products, and byproducts.

The Critical Role of LCMS in Reaction Monitoring

LCMS is an indispensable analytical technique in synthetic chemistry for several reasons:

  • High Sensitivity and Selectivity: Enables the detection of trace-level components, which is crucial for identifying low-level impurities and reaction byproducts.

  • Molecular Weight Confirmation: Provides mass-to-charge ratio (m/z) information, confirming the identity of expected products and helping to elucidate the structures of unknown species.

  • Quantitative Analysis: Allows for the determination of the relative abundance of different components in a reaction mixture, facilitating the calculation of conversion rates and yields.

  • High-Throughput Capability: Modern LCMS systems can analyze samples in a matter of minutes, enabling rapid screening of reaction conditions.[11]

This application note will focus on establishing a universal LCMS workflow that can be adapted for various reactions involving this compound.

Experimental Protocols

Materials and Reagents
  • Reactant: this compound (CAS: 41404-58-4)[1][3]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - LCMS grade

  • Mobile Phase Additives: Formic Acid (FA), Ammonium Acetate (NH₄OAc) - LCMS grade

  • Reaction Solvents (for sample preparation): Dimethylformamide (DMF), Dioxane, Toluene

Sample Preparation for LCMS Analysis

Proper sample preparation is crucial to prevent contamination of the LCMS system and to mitigate matrix effects that can lead to ion suppression.[12][13][14][15]

Protocol:

  • Quenching (if necessary): At desired time points, aliquot a small sample (e.g., 5-10 µL) from the reaction mixture. Quench the reaction by diluting it in a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction.

  • Dilution: Perform a serial dilution of the quenched sample. A typical dilution factor is 1:1000 to 1:10000 in a mixture of water and organic solvent (e.g., 50:50 ACN:H₂O) to ensure the concentration is within the linear range of the detector.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column or tubing.

  • Transfer: Transfer the filtered sample to an appropriate autosampler vial for analysis.

LCMS Method Development

The following is a robust starting method that can be optimized for specific applications.

Table 1: Recommended LCMS Parameters

ParameterRecommended SettingRationale
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for a wide range of small organic molecules.[11][16]
Mobile Phase A Water with 0.1% Formic AcidAcidic modifier promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 3-5 minutesA rapid gradient is suitable for high-throughput screening.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 1 - 5 µLMinimize to avoid column overload.
Ionization Source Electrospray Ionization (ESI)Suitable for polar and semi-polar analytes.[17]
Polarity Positive and Negative SwitchingTo capture a wider range of analytes and byproducts.
Scan Range m/z 100 - 1000Covers the expected mass range of reactants, products, and common byproducts.
Capillary Voltage 3.5 - 4.5 kVOptimize for maximum signal intensity.
Cone Voltage 20 - 40 VCan be adjusted to control in-source fragmentation.[18]

Data Analysis and Interpretation

Expected Mass-to-Charge Ratios

The molecular weight of this compound is 175.99 g/mol .[19] Due to the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern.

Table 2: Key m/z Values for Monitoring

CompoundFormulaMonoisotopic MassExpected [M+H]+
This compoundC₅H₃BrFN174.94175.95 / 177.95
Example Product (Suzuki Coupling with Phenylboronic Acid)C₁₁H₆FN₂197.05198.06
Example Product (Buchwald-Hartwig with Morpholine)C₉H₉FN₂O206.07207.08
Monitoring Reaction Progress

Reaction progress can be monitored by tracking the disappearance of the starting material's m/z and the appearance of the product's m/z over time. The relative peak areas can be used to estimate the percentage conversion.

Identifying Potential Challenges
  • In-source Fragmentation: Halogenated compounds can sometimes undergo fragmentation in the ion source.[18][20][21] This can be controlled by adjusting the cone voltage. Lowering the cone voltage generally reduces fragmentation.

  • Ion Suppression: The reaction matrix, including salts and catalysts, can interfere with the ionization of the analyte of interest, leading to reduced signal intensity.[12][13][15][22] Adequate sample dilution is the primary strategy to mitigate this effect.

  • Peak Tailing: Pyridine-containing compounds can sometimes exhibit poor peak shape on silica-based C18 columns. Using a column with end-capping or employing a mobile phase with a different pH can improve peak symmetry.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis LCMS Analysis cluster_data Data Interpretation Reaction Synthesis involving This compound Aliquot Aliquot Reaction Mixture Reaction->Aliquot Time Points Dilute Dilute and Filter Aliquot->Dilute LC_Separation Liquid Chromatography (Reversed-Phase) Dilute->LC_Separation Inject MS_Detection Mass Spectrometry (ESI, +/- modes) LC_Separation->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC EIC Extracted Ion Chromatogram (Reactant, Product, Byproducts) TIC->EIC Mass_Spectra Mass Spectra Analysis (Isotopic Patterns, Fragmentation) EIC->Mass_Spectra Kinetics Reaction Kinetics Plot (% Conversion vs. Time) EIC->Kinetics

Caption: Workflow for LCMS monitoring of chemical reactions.

Case Study: Suzuki-Miyaura Coupling

To illustrate the application of this protocol, consider the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Suzuki_Coupling_Scheme Reactant1 This compound Product 2-Phenyl-5-fluoropyridine-4-carbonitrile Reactant1->Product Pd Catalyst, Base Solvent, Heat Reactant2 + Phenylboronic Acid

Caption: Suzuki-Miyaura coupling reaction scheme.

By applying the LCMS method described above, one can generate an extracted ion chromatogram (EIC) overlay. This overlay would show a decrease in the signal for m/z 175.95/177.95 (starting material) and a concurrent increase in the signal for m/z 198.06 (product) as the reaction progresses.

Conclusion

This application note provides a robust and adaptable framework for the LCMS monitoring of reactions involving this compound. By implementing the detailed protocols for sample preparation, LCMS method development, and data analysis, researchers can significantly enhance the efficiency and success of their synthetic endeavors. Careful consideration of potential analytical challenges such as ion suppression and in-source fragmentation is key to obtaining high-quality, reliable data. The ability to rapidly and accurately monitor reaction progress empowers chemists to make informed decisions, leading to accelerated discovery and development of novel chemical entities.

References

Application Notes and Protocols for the Purification of 2-Bromo-5-fluoropyridine-4-carbonitrile Derivatives by Preparative HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 2-Bromo-5-fluoropyridine-4-carbonitrile derivatives, a class of compounds of significant interest in pharmaceutical and agrochemical research. The protocols detailed herein leverage preparative High-Performance Liquid Chromatography (HPLC) to achieve high levels of purity, a critical requirement for subsequent applications such as structural elucidation, biological screening, and process development. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven methodologies.

Introduction: The Strategic Importance of Purification

This compound and its derivatives are versatile heterocyclic building blocks in medicinal chemistry. Their purification is a crucial step in the synthesis workflow, directly impacting the reliability of downstream data and the overall efficiency of the research and development process. Preparative HPLC has emerged as a powerful and versatile technique for isolating and purifying these target compounds from complex reaction mixtures.[1][2][3] The primary objective of preparative HPLC in this context is to isolate the desired compound with the highest possible purity and yield, enabling confident advancement to the next stages of discovery or development.[1][3][4]

Unlike analytical HPLC, which focuses on quantification and identification, preparative HPLC is geared towards the collection of fractions for further use.[4][5] This distinction necessitates a different strategic approach, prioritizing column loading capacity and throughput while maintaining sufficient resolution to separate the target molecule from impurities.[6][7]

Foundational Principles: Method Development and Scale-Up

A successful preparative HPLC purification hinges on a well-developed analytical method that is subsequently scaled up. The transition from analytical to preparative scale is a critical step that requires careful consideration of several parameters to maintain separation efficiency.

The Causality Behind Column Selection

The choice of the stationary phase is paramount for achieving the desired selectivity. For pyridine-based compounds like this compound derivatives, which possess moderate polarity, reversed-phase chromatography is typically the most effective approach.[8][9][10]

  • C18 (Octadecylsilane) columns are the workhorses of reversed-phase HPLC and are an excellent starting point. Their hydrophobic nature provides strong retention for a wide range of organic molecules.

  • Phenyl-Hexyl columns can offer alternative selectivity, particularly for aromatic compounds, through π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[11]

  • Polar-embedded columns may be beneficial if the derivatives have increased polarity, as they provide enhanced retention of polar compounds and are more stable in highly aqueous mobile phases.

It is crucial that the analytical and preparative columns are packed with the same stationary phase to ensure a predictable and scalable separation.[12]

Mobile Phase Optimization: The Engine of Separation

The mobile phase composition dictates the retention and elution of the compounds. A typical reversed-phase system for these derivatives will utilize a mixture of water and an organic solvent, most commonly acetonitrile or methanol.

  • Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths.

  • Methanol can offer different selectivity and is a more cost-effective option.[11]

The addition of a modifier, such as formic acid or trifluoroacetic acid (TFA) at low concentrations (typically 0.1%), is often necessary to improve peak shape and reproducibility, especially for basic compounds like pyridines.[8][13] These acidic modifiers suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions.[11]

From Analytical Insight to Preparative Power: The Scale-Up Process

The goal of scaling up is to increase the amount of purified product per unit of time without sacrificing purity. This is achieved by increasing the column diameter and adjusting the flow rate accordingly. The following diagram illustrates the logical workflow for method development and scale-up.

Figure 1: Workflow for preparative HPLC method development and scale-up.

Detailed Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the purification of this compound derivatives.

Protocol 1: Analytical Method Development

Objective: To develop a robust analytical HPLC method with optimal separation of the target compound from its impurities.

Materials:

  • Analytical HPLC system with UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid (or TFA)

  • Crude sample of the this compound derivative

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial Gradient Screening:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% to 95% B over 20 minutes.

    • Detection: UV at 254 nm (or at the λmax of the compound if known).

  • Method Optimization: Based on the initial chromatogram, adjust the gradient to improve the resolution between the target peak and adjacent impurities. A shallower gradient around the elution time of the target compound will enhance separation.

  • Final Analytical Method (Example):

    • Gradient: 30% to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C (to ensure reproducibility)

Protocol 2: Preparative Scale-Up and Purification

Objective: To purify a larger quantity of the target compound using the optimized analytical method as a foundation.

Materials:

  • Preparative HPLC system with a fraction collector

  • C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm)

  • HPLC-grade solvents (larger volumes)

  • Crude sample

Procedure:

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition. The final concentration will depend on the loading capacity determined in the analytical loading study.

  • Scale-Up Calculations:

    • Flow Rate: Adjust the flow rate based on the cross-sectional area of the preparative column relative to the analytical column.

      • Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Radius² / Analytical Column Radius²)

    • Injection Volume: Scale the injection volume proportionally to the column volume.

  • Preparative Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run the scaled-up gradient method.

  • Fraction Collection: Set the fraction collector to trigger collection based on the UV signal threshold of the target peak.

  • Post-Purification Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Product Isolation: Combine the fractions that meet the desired purity specification (e.g., >98%). Remove the HPLC solvents via rotary evaporation or lyophilization to obtain the purified solid product.

Data Presentation: Example Purification Parameters

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 10 µL2.1 mL
Sample Load ~0.01 mg~100 mg
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 30-50% B in 15 min30-50% B in 15 min

Troubleshooting Common Issues in Preparative HPLC

Even with a well-developed method, challenges can arise during preparative purification.

Troubleshooting issue1 Poor Resolution Broad or Tailing Peaks cause1a Column Overload issue1:p->cause1a cause1b Inappropriate Mobile Phase issue1:p->cause1b cause1c Column Degradation issue1:p->cause1c sol1a Reduce Sample Load cause1a->sol1a sol1b Optimize pH or Solvent Strength cause1b->sol1b sol1c Replace Column cause1c->sol1c issue2 High Backpressure System Overload cause2a Column Frit Blockage issue2:p->cause2a cause2b Particulate Matter in Sample issue2:p->cause2b cause2c Precipitation on Column issue2:p->cause2c sol2a Backflush or Replace Frit cause2a->sol2a sol2b Filter Sample Before Injection cause2b->sol2b sol2c Use Weaker Sample Solvent cause2c->sol2c issue3 Low Recovery Poor Yield cause3a Compound Precipitation issue3:p->cause3a cause3b Incorrect Fraction Collection issue3:p->cause3b cause3c Compound Adsorption issue3:p->cause3c sol3a Adjust Sample Solvent cause3a->sol3a sol3b Adjust Trigger Threshold/Delay cause3b->sol3b sol3c Modify Mobile Phase cause3c->sol3c

Figure 2: Common troubleshooting scenarios in preparative HPLC.

For more detailed troubleshooting, consulting resources from equipment manufacturers is highly recommended.[14][15][16][17]

Conclusion: Ensuring Purity and Advancing Research

The successful purification of this compound derivatives by preparative HPLC is a critical enabling step in the drug discovery and development pipeline. By following a systematic approach to method development, scale-up, and execution, researchers can consistently obtain highly pure compounds. This, in turn, ensures the integrity of subsequent biological and chemical studies, ultimately accelerating the path to new discoveries. The principles and protocols outlined in this guide provide a robust framework for achieving these purification goals.

References

Application Notes & Protocols: Leveraging 2-Bromo-5-fluoropyridine-4-carbonitrile for Advanced PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules achieve this by co-opting the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC consists of two key ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3] The linker is not merely a spacer but a critical component that dictates the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately governing the efficiency of protein degradation.[4]

The strategic selection of chemical building blocks for linker synthesis is therefore paramount. 2-Bromo-5-fluoropyridine-4-carbonitrile emerges as a highly valuable scaffold for several compelling reasons:

  • Versatile Reaction Handle: The bromine atom at the 2-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the precise and efficient attachment of either the POI ligand or the E3 ligase ligand complex.

  • Metabolic Stability: The incorporation of a fluorine atom can significantly enhance metabolic stability.[7] The strong carbon-fluorine bond is resistant to oxidative metabolism, potentially increasing the half-life and bioavailability of the final PROTAC molecule.[8][9]

  • Modulation of Physicochemical Properties: The electronegative fluorine atom and the polar nitrile group can modulate the molecule's properties, including lipophilicity and cell permeability, which are critical for oral absorption and cellular uptake.[7][10]

  • Structural Rigidity: The pyridine ring introduces a degree of conformational rigidity to the linker, which can be advantageous for optimizing the spatial orientation of the two ligands and promoting a productive ternary complex.[3]

This guide provides a comprehensive overview of the synthetic utility of this compound in PROTAC development, complete with detailed protocols for synthesis and biological evaluation.

The PROTAC Mechanism: A Ternary Complex-Driven Process

PROTACs function catalytically by hijacking the UPS. The process involves the formation of a key ternary complex, which brings the target protein into close proximity with an E3 ligase, an event that does not naturally occur.[1] This proximity allows the E3 ligase to transfer ubiquitin to lysine residues on the surface of the target protein.[11] This polyubiquitination acts as a molecular flag, marking the protein for recognition and degradation by the 26S proteasome.[12] The PROTAC is then released to repeat the cycle.[1]

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Strategy & Protocols

The bromine atom on this compound is the primary site for synthetic elaboration. A common strategy involves a Suzuki-Miyaura coupling to install a fragment bearing the POI-binding ligand, followed by modification of the nitrile group or a subsequent reaction to attach the E3 ligase ligand.

Protocol 1: Synthesis of a PROTAC Intermediate via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of this compound with a boronic acid or ester derivative of a warhead (POI-binding ligand).

Materials:

  • This compound

  • Warhead-boronic acid/ester (e.g., JQ1-boronic ester for BRD4)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[13]

  • Base (e.g., Cs₂CO₃ or K₂CO₃)[14]

  • Anhydrous solvent (e.g., 1,4-dioxane and water mixture)[14]

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the warhead-boronic acid/ester (1.1 eq) and the base (2.5 eq).[14]

  • Place the flask under an inert atmosphere by evacuating and backfilling with argon three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add the palladium catalyst (0.05-0.1 eq) to the mixture.[14]

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired intermediate.

Caption: Suzuki-Miyaura coupling reaction scheme.

Protocol 2: Assembly of the Final PROTAC

This protocol outlines the attachment of an E3 ligase ligand (e.g., a derivative of Thalidomide for CRBN or a VHL ligand) to the intermediate from Protocol 1.[11][15] This often involves amide coupling or SNAr reactions.

Materials:

  • Coupled Intermediate from Protocol 1

  • E3 ligase ligand with a linker attachment point (e.g., Pomalidomide-linker-amine)[16]

  • Coupling agents (for amide bond formation, e.g., HATU, DIPEA)

  • Anhydrous DMF

  • RP-HPLC for purification

Procedure (Amide Coupling Example):

  • Dissolve the coupled intermediate (if modified to have a carboxylic acid) (1.0 eq) in anhydrous DMF.

  • Add the E3 ligase ligand-linker-amine (1.2 eq).

  • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final PROTAC molecule using reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm identity and purity.

Biological Evaluation of the Synthesized PROTAC

Once synthesized and purified, the PROTAC's efficacy must be determined. The primary metrics are the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[17][18]

Protocol 3: Western Blot for Target Protein Degradation

Western blotting is a standard technique to visualize and semi-quantify the reduction in target protein levels after PROTAC treatment.[1][2]

Materials:

  • Cancer cell line expressing the POI (e.g., MCF-7 for ERα, HCT116 for HDACs)[19][20]

  • Synthesized PROTAC

  • Cell culture medium, plates, and incubator

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (against POI and a loading control like GAPDH or α-tubulin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO).[19]

  • Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Normalize protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.[17]

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.[17]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioeval Biological Evaluation S1 Protocol 1: Suzuki Coupling S2 Protocol 2: Final Assembly S1->S2 S3 RP-HPLC Purification S2->S3 B1 Cell Treatment with PROTAC Dilutions S3->B1 Characterized PROTAC B2 Protocol 3: Western Blot B1->B2 B3 Data Analysis: Densitometry B2->B3 B4 DC₅₀ / Dₘₐₓ Determination B3->B4

Caption: Overall workflow from synthesis to biological evaluation.

Data Presentation and Interpretation

The data from the Western blot densitometry should be plotted in a dose-response curve with the PROTAC concentration on the x-axis (log scale) and the percentage of remaining protein on the y-axis. This curve is used to determine the DC₅₀ and Dₘₐₓ values.

ParameterDescriptionIdeal Value
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein.Low (e.g., nanomolar range)
Dₘₐₓ The maximum percentage of protein degradation achievable with the PROTAC.[18]High (e.g., >90%)
Hook Effect A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes.Minimal or absent at therapeutic concentrations

Example Data Table:

PROTAC CompoundTargetE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)
Hypothetical-01 BRD4CRBN1595
Hypothetical-02 HDAC3VHL4588
Reference (e.g., MZ1) BRD4VHL2592

Conclusion

This compound is a strategic and versatile building block for the synthesis of novel PROTACs. Its chemical handles allow for robust and modular synthetic strategies, while the incorporated fluorine atom offers the potential for improved pharmacokinetic properties. By following systematic protocols for synthesis and biological evaluation, researchers can effectively utilize this scaffold to develop potent and selective protein degraders, advancing the frontier of targeted protein degradation as a therapeutic modality.

References

Application Note: Comprehensive Analytical Characterization of 2-Bromo-5-fluoropyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Characterization in Drug Development

2-Bromo-5-fluoropyridine-4-carbonitrile is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Its unique arrangement of bromo, fluoro, and cyano substituents on a pyridine core makes it a versatile intermediate for creating complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.

The purity and structural integrity of such intermediates are paramount. Any impurities, whether they are starting materials, by-products, or degradation products, can propagate through a synthetic sequence, ultimately compromising the quality, safety, and efficacy of the final drug product.[1] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a foundational component of regulatory compliance and successful drug development.[2][3]

This application note provides a comprehensive guide to the analytical methods required for the complete characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis for each technique and detailed, field-tested protocols. The narrative emphasizes a logical, integrated workflow, ensuring that the identity, purity, and quality of this vital intermediate are established with the highest degree of scientific certainty.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₆H₂BrFN₂
Molecular Weight 201.00 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1002517-53-0
Key Functional Groups Nitrile (-C≡N), Pyridine Ring, C-F bond, C-Br bond

The Integrated Analytical Workflow

A comprehensive characterization relies on an orthogonal approach, where multiple analytical techniques with different scientific principles are employed to provide a complete picture of the compound. This ensures that no single method's limitations will obscure a potential issue. The following workflow illustrates a validated system for the analysis of a new batch of this compound.

Analytical_Workflow cluster_0 Initial Assessment & Identification cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Definitive Structure (If Required) Sample Sample Receipt: This compound FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) FTIR->MS NMR NMR Spectroscopy ('H, ¹³C, ¹⁹F) (Definitive Structure) MS->NMR HPLC HPLC-UV (Purity Assay & Non-Volatile Impurities) MS->HPLC Elemental Elemental Analysis (Empirical Formula Confirmation) NMR->Elemental Xray Single Crystal X-ray Crystallography NMR->Xray If new polymorph or absolute confirmation needed Report Certificate of Analysis (CoA) (Final Report) Elemental->Report GC GC-FID/MS (Residual Solvents & Volatile Impurities) HPLC->GC GC->Report Xray->Report

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-5-fluoropyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-fluoropyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile building block. The unique electronic properties conferred by the bromo, fluoro, and cyano substituents on the pyridine ring make this compound a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] However, these same features can present specific challenges during chemical transformations.

This resource is structured in a question-and-answer format to directly address common issues encountered in the laboratory. We will delve into the causality behind these challenges and provide field-proven, self-validating protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the outcome?

Low yields in Suzuki-Miyaura couplings involving electron-deficient heteroaryl halides like this compound are a frequent challenge.[3] The primary culprits are often related to catalyst deactivation and inefficient transmetalation.

Causality and Troubleshooting:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes.[3] This is a common issue with pyridine-containing substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing coordination with the pyridine nitrogen and promoting the desired catalytic cycle.[3]

  • Inefficient Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium complex can be sluggish due to the electron-withdrawing nature of the substituted pyridine ring.[3]

    • Solution: The choice of base is critical to facilitate transmetalation. Stronger, non-aqueous bases are often more effective. Additionally, ensuring the quality of the boronic acid or using more stable boronic esters (e.g., pinacol esters) can prevent protodeboronation, a common side reaction.[3]

Optimization Workflow for Suzuki-Miyaura Coupling:

Purification_Strategy Crude_Product Crude Product Is it a solid or an oil? Solid_Check Is it soluble in a specific solvent where impurities are not? Yes/No Crude_Product->Solid_Check Solid Oil_Check Is it amenable to distillation? Yes/No Crude_Product->Oil_Check Oil Recrystallization Recrystallization Solid_Check->Recrystallization Yes Washing Washing/Trituration Solid_Check->Washing Insoluble Chromatography Column Chromatography Solid_Check->Chromatography No Distillation Distillation Oil_Check->Distillation Yes Oil_Check->Chromatography No Acid_Base_Extraction Acid-Base Extraction Chromatography->Acid_Base_Extraction If tailing is severe

References

Technical Support Center: Troubleshooting Side Products in Reactions with 2-Bromo-5-fluoropyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-fluoropyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile building block. By understanding the underlying mechanisms of side product formation, you can optimize your reaction conditions to achieve higher yields and purity of your desired products.

Introduction to the Reactivity of this compound

This compound is a highly functionalized heterocyclic compound, making it a valuable synthon in medicinal chemistry and materials science. Its reactivity is governed by three key features:

  • The 2-Bromo Substituent: This is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The C-Br bond is readily activated by Pd(0) catalysts.[1]

  • The 5-Fluoro Substituent: The fluorine atom enhances the electrophilicity of the pyridine ring, influencing its reactivity in nucleophilic aromatic substitution (SNAr) reactions.[2][3] While generally less reactive than the C-Br bond in cross-coupling, it can be displaced under certain conditions.

  • The 4-Carbonitrile Group: This strong electron-withdrawing group further activates the pyridine ring towards nucleophilic attack and can itself undergo transformations, such as hydrolysis, under acidic or basic conditions.[4][5][6]

This guide will focus on the most common side products observed during key synthetic transformations of this molecule.

Section 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, the complex interplay of catalyst, base, solvent, and substrate can lead to several undesired side products.

FAQ 1: I am observing a significant amount of a debrominated product, 5-fluoropyridine-4-carbonitrile. What is causing this?

Answer: This side product arises from a process called protodebromination , where the bromine atom is replaced by a hydrogen atom from the solvent or another proton source.[7][8]

Mechanism of Protodebromination:

This side reaction can occur through various pathways, often involving the palladium catalyst. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a proton source (e.g., water, alcohol, or even trace acidic impurities) to yield the debrominated product and a Pd(II) halide species. Certain bases and solvents can also act as hydride sources, leading to reductive dehalogenation.[7][9]

G cluster_0 Protodebromination Pathway A Ar-Br + Pd(0)L_n B Ar-Pd(II)(Br)L_n A->B Oxidative Addition C Ar-H + H-Pd(II)(Br)L_n B->C Protonolysis from Solvent/Base (H+) D Pd(0)L_n + HBr C->D Reductive Elimination

Caption: Simplified pathway for protodebromination.

Troubleshooting and Prevention:

Corrective Action Rationale
Use Anhydrous Conditions Minimize water content by using dry solvents and reagents, and running the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[10]
Choice of Base Avoid bases that can act as hydride donors. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides in some cases.
Optimize Catalyst System Use ligands that promote faster reductive elimination of the desired product, outcompeting the protodebromination pathway. Bulky, electron-rich phosphine ligands are often effective.[10][11]
Lower Reaction Temperature If the desired coupling is efficient at a lower temperature, reducing the thermal energy can sometimes suppress side reactions.
FAQ 2: My reaction mixture contains a biaryl product derived from the coupling of two boronic acid molecules. How can I prevent this?

Answer: You are observing homocoupling of the boronic acid, a common side reaction in Suzuki couplings.[11][12][13]

Mechanism of Homocoupling:

Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[7][13] If the reduction of the Pd(II) precatalyst to the active Pd(0) is slow, or if the reaction mixture is not properly degassed, the Pd(II) can react with two molecules of the boronic acid to form the homocoupled product.[14]

G cluster_1 Boronic Acid Homocoupling E 2 R-B(OH)₂ + Pd(II) F R-R + Pd(0) + 2 B(OH)₃ E->F Reductive Elimination (often O₂ mediated)

Caption: General scheme for Pd(II)-mediated homocoupling.

Troubleshooting and Prevention:

Corrective Action Rationale
Thoroughly Degas the Reaction Mixture Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.[14]
Use a Pd(0) Precatalyst Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the initial reduction step and minimize the concentration of Pd(II).
Add a Reducing Agent In some cases, a mild reducing agent can be added to ensure the palladium remains in the Pd(0) state.[14]
Control Stoichiometry Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.
FAQ 3: I've isolated a product where the nitrile group has been converted to a carboxylic acid. Why did this happen?

Answer: The nitrile group is susceptible to hydrolysis under the basic and aqueous conditions often employed in Suzuki reactions.[4][5][6]

Mechanism of Nitrile Hydrolysis (Basic Conditions):

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This is followed by a series of proton transfers to form an amide, which can then be further hydrolyzed to the carboxylate salt.[4][15][16] Vigorous heating in the presence of a strong base and water accelerates this process.[5]

G cluster_2 Nitrile Hydrolysis Pathway G Ar-CN H Ar-CONH₂ (Amide) G->H + OH⁻, H₂O (milder conditions) I Ar-COO⁻ (Carboxylate) H->I + OH⁻, H₂O, Heat (harsher conditions)

Caption: Stepwise hydrolysis of the nitrile group.

Troubleshooting and Prevention:

Corrective Action Rationale
Use a Non-Aqueous Base Consider using anhydrous bases like KF or CsF if the reaction tolerates them.
Minimize Water Content While some water is often necessary for the transmetalation step, using the minimum required amount can slow down hydrolysis.
Reduce Reaction Time and Temperature Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.
Choose a Milder Base A weaker base like K₂CO₃ might be sufficient for the coupling and less aggressive towards the nitrile group compared to NaOH or KOH.

Section 2: Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation. However, the choice of base, ligand, and temperature is critical to avoid side products.

FAQ 4: My Buchwald-Hartwig reaction is producing the debrominated starting material, 5-fluoropyridine-4-carbonitrile. What's the cause?

Answer: Similar to Suzuki reactions, hydrodehalogenation (protodebromination) is a known side reaction in Buchwald-Hartwig aminations.[17]

Mechanism and Prevention:

The mechanism is analogous to that in Suzuki couplings, where a hydride source in the reaction mixture leads to the reductive cleavage of the C-Br bond. Strong bases like sodium tert-butoxide, commonly used in these reactions, can sometimes contribute to this pathway.

Troubleshooting and Prevention:

Corrective Action Rationale
Screen Different Bases Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may reduce the rate of hydrodehalogenation compared to strong alkoxide bases.
Optimize Ligand Choice Use ligands that facilitate rapid C-N reductive elimination, which is the desired product-forming step, thereby outcompeting the hydrodehalogenation pathway.[18][19][20]
Lower Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
FAQ 5: I am trying to couple a primary amine, but I am getting a complex mixture, possibly including a product where the fluorine atom has been displaced. Is this possible?

Answer: Yes, this is a potential side reaction. The amine, being a nucleophile, can participate in a Nucleophilic Aromatic Substitution (SNAr) , displacing the fluoride at the 5-position.

Mechanism of SNAr:

The pyridine ring is electron-deficient, and this is further enhanced by the nitrile group. In SNAr reactions on halopyridines, the rate of displacement is typically F > Cl > Br > I.[2] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the intermediate Meisenheimer complex.[2][3] While the primary reaction is the palladium-catalyzed amination at the C-Br bond, a competing uncatalyzed (or base-catalyzed) SNAr at the C-F bond can occur, especially at higher temperatures with strong nucleophiles.

Troubleshooting and Prevention:

Corrective Action Rationale
Lower Reaction Temperature SNAr reactions are often more sensitive to temperature than the desired catalytic coupling. Reducing the temperature can significantly slow down this side reaction.
Use a Weaker Base A very strong base can deprotonate the amine, increasing its nucleophilicity and promoting SNAr. A milder base may be sufficient for the Buchwald-Hartwig cycle without excessively activating the amine for SNAr.
Optimize Reaction Time Avoid prolonged heating after the desired product has formed, as this provides more opportunity for the SNAr side reaction to occur.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

When targeting displacement of the fluorine atom, other side reactions can occur.

FAQ 6: When reacting with a nucleophile like sodium methoxide, I am also seeing some debromination. Why does this happen?

Answer: While the primary reaction with a strong nucleophile like an alkoxide is expected to be SNAr at the C-F bond, side reactions can still occur. The presence of a strong base can promote protodebromination , similar to what is observed in cross-coupling reactions.

Troubleshooting and Prevention:

Corrective Action Rationale
Control Stoichiometry of the Base/Nucleophile Use the minimum necessary amount of the nucleophile to avoid excess basicity that could promote side reactions.
Anhydrous Conditions Ensure the reaction is free from water, which can act as a proton source for debromination.
Lower Temperature Running the reaction at a lower temperature for a longer time may favor the desired SNAr over competing pathways.

References

Solubility issues of 2-Bromo-5-fluoropyridine-4-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-5-fluoropyridine-4-carbonitrile

Last Updated: January 4, 2026

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and use of this compound, with a specific focus on its solubility characteristics in organic solvents.

I. Compound Overview & Safety First

This compound is a substituted pyridine derivative.[1] Such halogenated and cyanated pyridines are valuable intermediates in medicinal chemistry and materials science, often utilized in cross-coupling reactions to construct more complex molecular architectures.[2][3] However, the interplay of the bromo, fluoro, and cyano functional groups on the pyridine ring can lead to challenging solubility profiles.

Safety Precautions:

Before handling, always consult the Safety Data Sheet (SDS). This compound and similar compounds are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[2][4][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[4][5] Work should be conducted in a well-ventilated fume hood.[5]

II. Frequently Asked Questions (FAQs) about Solubility

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on its structure and the properties of similar heterocyclic compounds. The pyridine ring itself is a polar molecule, miscible with water and many organic solvents.[6][7][8] However, the substituents significantly alter its properties. The bromine and fluorine atoms increase the molecular weight and introduce hydrophobicity, while the polar cyano group can interact via dipole-dipole forces. This combination often results in moderate solubility in polar aprotic solvents and lower solubility in nonpolar and some polar protic solvents.

Q2: I'm having trouble dissolving the compound for an NMR analysis. What solvents should I try?

A2: For NMR purposes, deuterated solvents are necessary. If standard solvents like DMSO-d6 or CDCl3 are proving ineffective, consider the following:

  • Mixtures: A mixture of solvents can be effective. For instance, a combination of CDCl3 and a few drops of methanol-d4 might improve solubility.

  • Acidification: For heterocyclic compounds, adding a few drops of a deuterated acid like trifluoroacetic acid (TFA-d) to the NMR solvent can protonate the basic nitrogen on the pyridine ring, forming a salt that is often more soluble.[9]

  • Elevated Temperature: Gently warming the NMR tube may increase the rate of dissolution and overall solubility. However, be mindful of the solvent's boiling point and the compound's stability at higher temperatures.

Q3: For a chemical reaction, which organic solvents are a good starting point?

A3: The choice of solvent is highly dependent on the specific reaction conditions (e.g., temperature, reagents). For reactions like Suzuki couplings, which are common for this type of compound, polar aprotic solvents are often a good choice.[2][3] Consider screening the following:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dioxane

It is always recommended to perform small-scale solubility tests before committing to a large-scale reaction.[10]

III. Troubleshooting Guide: Solubility Issues in Experiments

This section addresses common problems encountered during the dissolution of this compound for experimental use.

Problem 1: The compound is not dissolving in my chosen solvent at room temperature.

  • Initial Question: Have you tried increasing the temperature?

    • Explanation: The dissolution of a solid is an endothermic process for many organic compounds. Gently heating the mixture while stirring can significantly increase both the rate of dissolution and the solubility limit.

    • Action: Warm the solvent-solute mixture to 40-50°C (or a temperature safely below the solvent's boiling point) with continuous stirring.

  • Follow-up Question: Is sonication an option?

    • Explanation: Sonication uses high-frequency sound waves to agitate the solvent and break down solid aggregates, which can facilitate dissolution.

    • Action: Place the sample in an ultrasonic bath for 5-15 minute intervals.

Problem 2: The compound precipitates out of solution when cooled or upon addition of another reagent.

  • Initial Question: Was the initial solution saturated?

    • Explanation: If a solution is prepared at an elevated temperature and is near its saturation point, cooling it will decrease the solubility and can cause the compound to precipitate. Similarly, adding another reagent can change the overall polarity of the solvent system, reducing the solubility of your compound.

    • Action:

      • Try preparing a more dilute solution.

      • If the reaction allows, maintain a slightly elevated temperature throughout the process.

      • When adding another reagent, do so slowly and with vigorous stirring to avoid localized concentration changes that can trigger precipitation.

Problem 3: I need to use a nonpolar solvent for my reaction, but the compound has very low solubility.

  • Initial Question: Can a co-solvent system be used?

    • Explanation: A small amount of a co-solvent in which the compound is more soluble can sometimes be added to the primary, less-polar solvent to create a mixture with a suitable overall polarity.

    • Action: Experiment with adding a small percentage (e.g., 5-10%) of a polar aprotic solvent like THF or dioxane to your nonpolar solvent (e.g., toluene or hexane). Always check for compatibility with your reaction conditions.

Below is a workflow to guide your troubleshooting process for solubility issues.

G start Start: Solubility Issue Encountered check_temp Increase Temperature? start->check_temp sonicate Use Sonication? check_temp->sonicate No success Success: Compound Dissolved check_temp->success Yes dilute Prepare a More Dilute Solution? sonicate->dilute No sonicate->success Yes cosolvent Use a Co-solvent System? dilute->cosolvent No dilute->success Yes acidify Acidify the Solvent? (for analysis) cosolvent->acidify No cosolvent->success Yes acidify->success Yes fail Consult Further Resources acidify->fail No

Caption: Troubleshooting workflow for solubility issues.

IV. Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol is designed to efficiently determine suitable solvents for your experiment.

  • Preparation: Weigh out a small, consistent amount of this compound (e.g., 2-5 mg) into several separate, labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 0.5 mL).

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating: For vials where the compound did not fully dissolve, gently heat the mixture (e.g., to 40-50°C) with continued stirring. Record any changes in solubility.

  • Cooling: Allow the heated vials to cool to room temperature and observe if any precipitation occurs.

Data Summary Table:

SolventPolarity IndexSolubility at RTSolubility at 50°CNotes
Dichloromethane (DCM)3.1
Tetrahydrofuran (THF)4.0
Ethyl Acetate4.4
Acetonitrile (ACN)5.8
Dimethylformamide (DMF)6.4
Dimethyl sulfoxide (DMSO)7.2
Toluene2.4
Heptane0.1

This table should be filled out by the user based on their experimental observations.

V. Understanding the "Why": Causality in Experimental Choices

The structural features of this compound dictate its solubility. The diagram below illustrates the relationship between the compound's functional groups and their influence on its interaction with solvents.

G compound This compound Pyridine Ring (Nitrogen Lone Pair) Cyano Group (-C≡N) Halogens (Br, F) polar_aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) compound:f2->polar_aprotic Dipole-Dipole polar_protic Polar Protic Solvents (e.g., Water, Ethanol) compound:f1->polar_protic H-Bond Acceptor nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) compound:f3->nonpolar Hydrophobic Interactions

Caption: Molecular interactions influencing solubility.

  • Pyridine Ring: The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, leading to favorable interactions with protic solvents.[8]

  • Cyano Group: The strong dipole moment of the nitrile group allows for significant dipole-dipole interactions with polar aprotic solvents.

  • Halogens: The bromo and fluoro substituents increase the molecule's size and surface area, contributing to van der Waals forces and hydrophobic interactions, which can favor solubility in less polar environments.

The challenge arises because these competing factors mean that no single solvent type is perfectly ideal. A successful solubilization strategy often involves finding a solvent or solvent system that can effectively balance these different interactions.

VI. References

  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?--INVALID-LINK--

  • PubChem. 2-Bromo-5-fluoro-4-pyridinecarbonitrile.--INVALID-LINK--

  • PubChem. 2-Bromo-5-fluoropyridine.--INVALID-LINK--

  • Solubility of Things. Pyridine.--INVALID-LINK--

  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals.--INVALID-LINK--

  • Henan Longke Chem Co., Ltd. 2-Bromo-5-fluoropyridine CAS:41404-58-4.--INVALID-LINK--

  • Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97.--INVALID-LINK--

  • ChemicalBook. 2-Bromo-5-fluoropyridine - Safety Data Sheet.--INVALID-LINK--

  • ChemicalBook. 2-Bromo-5-fluoropyridine.--INVALID-LINK--

  • Apollo Scientific. 2-Bromo-5-fluoropyridine - Safety Data Sheet.--INVALID-LINK--

  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds.--INVALID-LINK--

  • Sigma-Aldrich. Safety Data Sheet.--INVALID-LINK--

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.--INVALID-LINK--

  • Sigma-Aldrich. 2-Bromo-5-fluoropyridine 97 Properties.--INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-5-fluoropyridine.--INVALID-LINK--

  • chemeurope.com. Pyridine.--INVALID-LINK--

  • Wikipedia. Pyridine.--INVALID-LINK--

References

Technical Support Center: Synthesis of 2-Bromo-5-fluoropyridine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 2-Bromo-5-fluoropyridine-4-carbonitrile and its derivatives. This class of molecules represents a vital scaffold in modern medicinal chemistry, particularly in the development of novel therapeutics.[1][2] However, their synthesis can be challenging, often plagued by issues with yield, purity, and reproducibility.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from foundational questions to specific troubleshooting scenarios, grounding our advice in established chemical principles and field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent and industrially relevant approach involves a multi-step sequence starting from a readily available aminopyridine. A common pathway is the Sandmeyer reaction, which is a versatile method for converting an aryl amine into an aryl halide or nitrile via a diazonium salt intermediate.[3][4][5]

The general workflow can be visualized as follows:

Synthetic_Workflow Start Starting Material (e.g., 2-Amino-5-fluoropyridine-4-carbonitrile) Diazotization Step 1: Diazotization (NaNO₂, HBr, 0-5 °C) Start->Diazotization Diazonium Aryl Diazonium Salt (Intermediate) Diazotization->Diazonium Sandmeyer Step 2: Sandmeyer Reaction (CuBr) Diazonium->Sandmeyer Product Final Product (this compound) Sandmeyer->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: General Synthetic Workflow for this compound.

This process allows for the precise introduction of the bromo group onto the pyridine ring, a transformation that can be difficult to achieve with direct electrophilic bromination due to the electronics of the substituted pyridine.

Q2: Why is the Sandmeyer reaction preferred for this transformation?

The Sandmeyer reaction is exceptionally well-suited for this synthesis for several key reasons:

  • Regiocontrol: The position of the incoming bromide is dictated entirely by the initial position of the amino group on the starting material. This avoids the formation of unwanted regioisomers, which is a common issue in electrophilic aromatic substitution on substituted pyridines.

  • Versatility: The diazonium salt intermediate is a versatile hub. While we are discussing bromination (CuBr), the same intermediate can be converted to a chloro (CuCl), or even a cyano (CuCN) group, providing access to a wide range of derivatives.[4][6]

  • Robustness: The reaction is well-documented and has been optimized for a wide variety of substrates, including heterocyclic systems.[3]

Q3: What are the most critical parameters to control during the synthesis?

Success hinges on meticulous control of three main parameters:

  • Temperature: The diazotization step is highly exothermic, and the resulting diazonium salt is thermally unstable. Maintaining a temperature between 0-5 °C is critical to prevent premature decomposition of the intermediate and the formation of phenolic impurities.[1]

  • Stoichiometry: Precise control over the equivalents of sodium nitrite and acid is essential for complete diazotization without undesirable side reactions.

  • Purity of Reagents: The use of high-purity starting materials and fresh copper(I) bromide catalyst is crucial. Impurities in the starting amine can lead to complex byproduct profiles, and oxidized copper catalyst (Cu(II)) is ineffective and can promote side reactions.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses specific problems you may encounter during the synthesis. The following decision tree provides a logical path for diagnosing issues.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Yield Is the primary issue low yield? Start->Check_Yield Check_Purity Is the primary issue purity? Check_Yield->Check_Purity No Yield_Step Which step has low conversion? (Check by TLC/LC-MS) Check_Yield->Yield_Step Yes Purity_Impurity What is the nature of the impurity? Check_Purity->Purity_Impurity Yes Diazotization_Issue Problem: Incomplete Diazotization Yield_Step->Diazotization_Issue Step 1 Sandmeyer_Issue Problem: Poor Sandmeyer Conversion Yield_Step->Sandmeyer_Issue Step 2 Sol_Diaz Solution: - Verify NaNO₂ purity/stoichiometry - Ensure temp is 0-5 °C - Check acid concentration Diazotization_Issue->Sol_Diaz Sol_Sand Solution: - Use fresh, active CuBr - Ensure diazonium salt was not decomposed - Check for catalyst poisons Sandmeyer_Issue->Sol_Sand Phenol_Impurity Phenolic Byproduct Detected Purity_Impurity->Phenol_Impurity Mass consistent with -OH Starting_Material Unreacted Starting Material Purity_Impurity->Starting_Material Mass consistent with -NH₂ Other_Impurity Other/Unknown Byproducts Purity_Impurity->Other_Impurity Other Sol_Phenol Solution: - Maintain strict temp control (0-5 °C) - Use diazonium salt immediately Phenol_Impurity->Sol_Phenol Sol_Start Solution: - Re-evaluate reaction conditions (see Yield Path) - Increase reaction time or temperature slightly (e.g., to RT after addition) Starting_Material->Sol_Start Sol_Other Solution: - Characterize byproduct (GC-MS, NMR) - Optimize purification protocol Other_Impurity->Sol_Other

Caption: Decision Tree for Troubleshooting Synthesis Issues.

Problem 1: Low or No Product Yield

Q: My reaction has stalled, and I have a low yield of the desired 2-bromo derivative. What went wrong?

A: Low yield almost always points to an issue in one of the two core steps: diazotization or the copper-catalyzed substitution.

Causality & Solutions:

  • Incomplete Diazotization: The diazonium salt is the essential intermediate. If it doesn't form efficiently, the subsequent reaction cannot proceed.

    • Root Cause: Insufficient acid or sodium nitrite; temperature too high, causing decomposition.

    • Validation: Before adding the copper catalyst, you can test for the presence of the diazonium salt using a coupling test with 2-naphthol, which should produce a vibrant azo dye.

    • Solution: Ensure your starting amine is fully dissolved or suspended in the acid before cooling. Add the sodium nitrite solution slowly and sub-surface to maintain localized temperature control. Always use a freshly prepared solution of sodium nitrite.

  • Decomposition of the Diazonium Salt: This intermediate is notoriously unstable.

    • Root Cause: The reaction was allowed to warm above 5 °C, or there was a significant delay between its formation and its use.

    • Solution: Prepare the diazonium salt and use it immediately in the subsequent Sandmeyer step. Ensure the vessel containing the copper catalyst is also pre-cooled.

  • Inactive Copper(I) Catalyst: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution initiated by a one-electron transfer from the copper(I) catalyst.[4]

    • Root Cause: The CuBr may have oxidized to the inactive Cu(II) state, often appearing greenish instead of white/light gray.

    • Solution: Use freshly purchased, high-purity CuBr. If you suspect oxidation, you can wash the catalyst with a dilute solution of HBr to remove soluble Cu(II) impurities, followed by drying under vacuum.

ParameterStandard ConditionOptimized Condition for Higher YieldRationale
Temperature 0-10 °C0-5 °C Minimizes diazonium salt decomposition.[1]
NaNO₂ Addition Rapid, dropwiseSlow, sub-surface Prevents localized overheating and nitrous acid decomposition.
Catalyst Standard CuBrFreshly opened, high-purity CuBr Ensures maximum catalytic activity for the radical transfer step.[4]
Atmosphere AirInert (N₂ or Ar) While not always necessary, an inert atmosphere can prevent oxidation of the Cu(I) catalyst during the reaction.
Problem 2: High Levels of Impurities

Q: My crude product shows multiple spots on TLC/peaks in LC-MS. How can I identify and prevent these impurities?

A: Impurity formation is typically related to side reactions of the diazonium intermediate or unreacted starting materials.

Common Impurities & Prevention:

  • 5-Fluoro-2-hydroxypyridine-4-carbonitrile: This phenolic byproduct arises when the diazonium salt reacts with water instead of the bromide.

    • Identification: A mass peak corresponding to the replacement of -Br with -OH.

    • Prevention: This is a direct consequence of the diazonium salt's instability at higher temperatures. Strict adherence to the 0-5 °C temperature range is the most effective preventative measure.

  • Unreacted Starting Material: The presence of the initial amino-pyridine derivative.

    • Identification: Mass peak and retention time corresponding to the starting material.

    • Prevention: This indicates incomplete diazotization. Refer to the solutions in Problem 1 regarding stoichiometry and reaction conditions.

  • Biaryl Byproducts: You may observe small amounts of dimerized products.

    • Identification: A mass peak corresponding to double the molecular weight of the aryl radical intermediate.

    • Prevention: This is an inherent side reaction of the radical mechanism of the Sandmeyer reaction.[4] While difficult to eliminate completely, ensuring a high concentration of the copper halide can favor the desired halogenation pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 2-Amino-5-fluoropyridine-4-carbonitrile

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-Amino-5-fluoropyridine-4-carbonitrile (1.0 eq).

    • Cool the flask in an ice-salt bath and slowly add 48% HBr (5.0 eq). Stir until a homogenous slurry or solution is formed.

    • Maintain the internal temperature at 0-5 °C.

    • In a separate beaker, dissolve NaNO₂ (1.2 eq) in a minimal amount of water.

    • Add the NaNO₂ solution dropwise to the reaction mixture via the addition funnel, ensuring the temperature never exceeds 5 °C. Vigorous gas (N₂) evolution will be observed.

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate, larger flask, add CuBr (1.5 eq) and a small amount of 48% HBr. Cool this mixture to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the cold CuBr slurry.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS analysis shows consumption of the intermediate.

  • Work-up and Extraction:

    • Quench the reaction by carefully adding it to a beaker of ice.

    • Neutralize the mixture to pH ~8 using a saturated sodium bicarbonate solution.

    • Extract the aqueous layer three times with DCM or ethyl acetate.[7]

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude product from Protocol 1

  • Silica gel

  • Solvents: Hexanes and Ethyl Acetate (or other suitable solvent system)

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in 100% hexanes and pack the chromatography column.[7]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Load this dry powder onto the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexanes.

    • Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate (e.g., a gradient of 0% to 20% ethyl acetate in hexanes). The optimal gradient should be determined beforehand by TLC analysis.

    • Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.

References

Challenges in the purification of 2-Bromo-5-fluoropyridine-4-carbonitrile reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-5-fluoropyridine-4-carbonitrile (also known as 2-Bromo-5-fluoro-isonicotinonitrile). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity material.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitrile group on a pyridine ring, offers versatile reactivity for constructing complex molecular architectures.[1] However, the purification of the crude reaction mixture often presents significant challenges due to the presence of structurally similar impurities and the potential for product degradation.

The most common synthetic route to this compound involves the cyanation of a 2-bromo-5-fluoropyridine precursor. This reaction, often a variation of the Rosenmund-von Braun reaction, can lead to several impurities that require careful separation.[2] This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Low Purity After Aqueous Work-up

Question: After quenching my reaction and performing an aqueous work-up, my crude product shows low purity by TLC and NMR, with several new spots/peaks. What could be the cause?

Answer: A common issue during the aqueous work-up is the partial or complete hydrolysis of the nitrile group, especially if the conditions are not carefully controlled. The presence of strong acids or bases, even in residual amounts from the reaction, can catalyze the conversion of the nitrile to the corresponding carboxamide or carboxylic acid.[3]

Causality and Prevention:

  • Hydrolysis Mechanism: The nitrile carbon is electrophilic and susceptible to nucleophilic attack by water. This process is accelerated under acidic or basic conditions.

  • Neutralization is Key: Ensure that the reaction mixture is carefully neutralized to a pH of ~7 before extraction. Use mild bases like sodium bicarbonate for neutralization.

  • Temperature Control: Perform the work-up at a low temperature (0-10 °C) to minimize the rate of hydrolysis.

  • Minimize Contact Time: Do not let the reaction mixture sit in aqueous acidic or basic conditions for extended periods. Proceed with extraction promptly after neutralization.

Corrective Actions:

If you have already isolated a mixture containing the hydrolyzed byproducts, you will need to employ chromatographic separation. The carboxylic acid impurity will have a significantly different polarity from the desired nitrile and can often be removed by an acid-base extraction or column chromatography. The carboxamide will be more challenging to separate due to its similar polarity to the nitrile.

Issue 2: Difficulty in Removing Unreacted Starting Material by Column Chromatography

Question: I am struggling to separate the unreacted 2-bromo-5-fluoropyridine from my product using column chromatography. The two spots have very similar Rf values. How can I improve the separation?

Answer: The similar polarity of the starting material and the product makes their separation by standard column chromatography challenging. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: A systematic approach to solvent system optimization is crucial.

    • Start with a non-polar system: Begin with a low-polarity eluent like a hexane/ethyl acetate or hexane/dichloromethane mixture.

    • Gradual Polarity Increase: Employ a very shallow gradient of the polar solvent. Small, incremental increases in polarity can significantly improve separation.

    • Alternative Solvents: Explore different solvent systems. For instance, a toluene/acetone gradient may offer different selectivity compared to hexane/ethyl acetate.

  • Column Parameters:

    • Column Dimensions: Use a long, narrow column for better resolution.

    • Silica Gel Mesh Size: Employ a smaller particle size silica gel (e.g., 230-400 mesh) to increase the surface area and improve separation efficiency.

    • Sample Loading: Use a dry loading technique. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This often leads to sharper bands.[4]

  • Consider Reverse-Phase Chromatography: If normal-phase chromatography fails to provide adequate separation, reverse-phase chromatography (using a C18-functionalized silica gel) can be an effective alternative. The elution order will be reversed, with the more polar compounds eluting first.

Issue 3: Product Oils Out During Recrystallization

Question: I've identified a potential solvent system for recrystallization, but my product separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem in recrystallization and occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. Upon cooling, the solute separates as a liquid phase before the solution becomes saturated.

Troubleshooting Steps:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture and see if it dissolves.

  • Change the Solvent System:

    • Single Solvent: If you are using a single solvent, try one with a lower boiling point.

    • Two-Solvent System: This is often the best solution for compounds that oil out. Dissolve your product in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at room temperature until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[5]

  • Slow Cooling is Crucial: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude this compound reaction mixture?

A1: Based on a typical cyanation reaction of a 2-bromo-5-fluoropyridine precursor, the following impurities are commonly observed:

  • Unreacted Starting Material: 2-bromo-5-fluoropyridine.

  • Hydrolysis Products: 2-Bromo-5-fluoropyridine-4-carboxamide and 2-Bromo-5-fluoropyridine-4-carboxylic acid.

  • Residual Cyanide Salts: Sodium or potassium cyanide.

  • Catalyst Residues: If a copper catalyst is used (e.g., CuCN or CuI), residual copper salts may be present.

  • Solvent Residues: High-boiling point solvents used in the reaction, such as DMF or NMP.

Q2: How can I effectively remove residual metal catalysts from my product?

A2: If a copper catalyst was used, it can often be removed by washing the organic layer with an aqueous solution of a chelating agent. A common method is to wash with a saturated aqueous solution of ammonium chloride or a dilute solution of aqueous ammonia. These will form water-soluble copper complexes that can be extracted from the organic phase.

Q3: What analytical techniques are best for monitoring the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring of column chromatography. It is essential to develop a TLC solvent system that provides good separation between your product and the major impurities before starting the column. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[2] ¹H and ¹⁹F NMR spectroscopy are also invaluable for confirming the structure and identifying impurities in the final product.

Q4: Is this compound stable to storage?

A4: While specific stability data for this compound is not widely published, related halogenated pyridines are generally stable when stored under appropriate conditions.[6] To ensure the long-term integrity of your purified product, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). This will minimize the risk of hydrolysis from atmospheric moisture and potential photodegradation.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate gradient)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the Column: Slurry pack the column with silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). A suggested gradient is from 5% to 20% ethyl acetate in hexane.

    • Collect fractions and monitor the separation by TLC.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent or solvent pair (e.g., Ethanol/Water or Ethyl Acetate/Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the single solvent) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath.

    • Two-Solvent: Add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Reheat until the solution is clear, then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Common Solvents for Purification and their Properties

SolventPolarity IndexBoiling Point (°C)Application Notes
Hexane0.169Common non-polar component in chromatography and recrystallization.
Toluene2.4111Can offer different selectivity in chromatography compared to hexane.
Dichloromethane3.140Good for dissolving crude product for dry loading.
Ethyl Acetate4.477Common polar component in chromatography and recrystallization.
Acetone5.156Can be used as a polar component in chromatography or as a "good" solvent in recrystallization.
Ethanol5.278A common "good" solvent for recrystallization, often used with water as the "poor" solvent.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Neutral pH) Crude->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Solvent Removal Extraction->Drying Crude_Solid Crude Solid Drying->Crude_Solid Column Column Chromatography Crude_Solid->Column Primary Purification Recrystal Recrystallization Crude_Solid->Recrystal Alternative/Final Polish Pure_Product Pure Product Column->Pure_Product Recrystal->Pure_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting start Poor Separation in Column Chromatography check_rf Similar Rf values in TLC? start->check_rf optimize_solvent Optimize Mobile Phase (Shallow Gradient, Different Solvents) check_rf->optimize_solvent Yes check_column Review Column Parameters (Length, Diameter, Packing) optimize_solvent->check_column success Improved Separation optimize_solvent->success Success dry_load Use Dry Loading Technique check_column->dry_load check_column->success Success reverse_phase Consider Reverse-Phase Chromatography dry_load->reverse_phase If still poor dry_load->success Success reverse_phase->success Success

Caption: Decision-making process for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Stability and Storage of 2-Bromo-5-fluoropyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-fluoropyridine-4-carbonitrile (CAS No. 1256822-16-8). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this critical building block throughout its lifecycle in the laboratory. As a highly functionalized heterocyclic compound, its reactivity is key to its utility in synthesis, but this also necessitates careful handling to prevent degradation and ensure experimental reproducibility.[1][2] This guide provides field-proven insights and troubleshooting advice based on established chemical principles and data from structurally related compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated at 2-8°C.[3] While some suppliers may ship the material at room temperature, refrigerated storage is recommended to minimize the rate of any potential degradation reactions over time.[3][4]

Q2: Is this compound sensitive to atmospheric moisture or light?

A2: Yes, caution is advised. While specific studies on this molecule are limited, halogenated pyridines can be susceptible to both hydrolysis and photodegradation.[3]

  • Moisture: The Carbon-Bromine (C-Br) bond can be susceptible to hydrolysis, which would lead to the formation of the corresponding hydroxypyridine impurity.[3] Always store in a desiccated environment or a tightly sealed container.

  • Light: Exposure to UV or high-intensity visible light can potentially induce cleavage of the carbon-halogen bonds.[3] It is best practice to store the compound in an amber vial or in a dark location, such as a laboratory cabinet.

Q3: What is the expected appearance of the pure compound, and what does a change in appearance signify?

A3: this compound is typically a white to light-yellow solid or powder.[1] A significant change in color (e.g., to dark yellow, brown, or black) or a change in consistency (e.g., clumping or becoming oily) is a strong indicator of degradation or contamination. If such changes are observed, it is crucial to re-analyze the material for purity before use.

Q4: What solvents are recommended for preparing stock solutions, and how stable are these solutions?

A4: For preparing stock solutions, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are recommended. The stability of the compound in solution is lower than in its solid state. It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, store solutions at -20°C under an inert atmosphere and use within a short period. Avoid protic solvents for long-term storage as they can facilitate hydrolysis.

Section 2: Troubleshooting Guide

This guide provides a logical, step-by-step approach to diagnosing and resolving common issues encountered during experiments involving this compound.

Q1: My reaction yield is unexpectedly low. Could compound degradation be the cause?

A1: Yes, this is a primary suspect. Low yields in reactions like Suzuki or Buchwald couplings, where the C-Br bond is critical, can often be traced back to the quality of the starting material.[5][6]

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze a sample of your starting material using a suitable method like LC-MS or GC-MS to check for impurities. Compare the result to the certificate of analysis.

    • Check for Hydrolysis Product: Look for a mass corresponding to the replacement of Bromine (Br) with a hydroxyl (OH) group (a mass decrease of ~79.9 u for Br and an increase of ~17.0 u for OH).

    • Review Handling Practices: Was the bottle left open to the atmosphere for an extended period? Was it aliquoted on an open bench on a humid day? Future use should involve weighing and handling under an inert atmosphere or in a glovebox.

Q2: I'm seeing an unexpected peak in my NMR/LC-MS analysis of the starting material. What could it be?

A2: An unexpected peak likely corresponds to a degradation product or a residual impurity from synthesis.

  • Potential Degradation Products:

    • Hydrolysis Product (2-Hydroxy-5-fluoropyridine-4-carbonitrile): As mentioned, this is a common degradation pathway for bromo-pyridines exposed to moisture.[3]

    • Oxidation Product (N-oxide): The pyridine nitrogen can be oxidized, especially if exposed to strong oxidizing agents or certain atmospheric conditions over time.[3]

    • Debrominated Product (5-Fluoropyridine-4-carbonitrile): While less common without a catalyst, reductive debromination can occur under certain conditions.

The following diagram outlines a decision-making process for troubleshooting purity issues.

G start Purity Issue Detected (e.g., Low Yield, Extra Peaks) analyze Re-analyze Material (LC-MS, NMR, GC) start->analyze check_storage Review Storage Conditions: - Tightly sealed? - Refrigerated? - Protected from light? check_handling Review Handling Procedure: - Exposed to air/moisture? - Used fresh solution? - Solvent anhydrous? check_storage->check_handling No improper_storage Result: Improper Storage Action: Discard or re-purify. Implement proper storage. check_storage->improper_storage Yes improper_handling Result: Improper Handling Action: Use fresh aliquot. Implement best practices. check_handling->improper_handling Yes degradation_found Degradation Confirmed (e.g., Hydrolysis product detected) check_handling->degradation_found No, but impurity still present analyze->check_storage Impurity detected no_degradation Compound is Pure (Issue is elsewhere) analyze->no_degradation No impurity detected improper_storage->start improper_handling->start degradation_found->improper_storage Likely cause investigate_reaction Investigate other reaction parameters (catalyst, solvent, temperature, other reagents). no_degradation->investigate_reaction

Caption: Troubleshooting workflow for purity issues.

Section 3: Protocols & Best Practices

Adhering to strict protocols for handling and preparation is the most effective way to prevent compound degradation.

Protocol 1: Long-Term Storage and Aliquoting
  • Initial Receipt: Upon receiving the compound, inspect the container for a proper seal. Do not open it until it has equilibrated to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, perform the initial opening and aliquoting inside a glovebox or glove bag with a dry, inert atmosphere.

  • Aliquoting: Divide the bulk material into smaller, single-use quantities in separate, appropriately labeled amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm.

  • Storage: Place the master container and all aliquots in a refrigerator at 2-8°C. Ensure the storage area is dark.

Protocol 2: Preparing an Experimental Stock Solution
  • Select Vial: Remove one pre-weighed aliquot vial from the refrigerator.

  • Equilibrate: Allow the vial to warm completely to ambient temperature before opening.

  • Solvent Addition: Use a syringe to add the required volume of anhydrous solvent to the vial, preferably under a blanket of argon or nitrogen.

  • Dissolution: Mix thoroughly until all solid is dissolved. Sonication can be used if needed, but avoid excessive heating.

  • Usage: Use the solution immediately for the best results. Do not store dilute solutions for extended periods.

Section 4: Scientific Rationale for Stability

Understanding the chemical properties of this compound provides the foundation for the handling recommendations.

Parameter Recommendation Scientific Rationale
Temperature Store at 2-8°C.[3][4]Reduces the kinetic rate of potential degradation reactions, such as hydrolysis or slow decomposition, thereby extending shelf life.
Atmosphere Store under an inert gas (Argon, Nitrogen).[7]Prevents exposure to atmospheric moisture, which can cause hydrolysis of the C-Br bond, and oxygen, which could potentially lead to N-oxide formation.[3]
Container Use tightly sealed, amber glass vials.Prevents ingress of moisture and contaminants. Amber glass blocks UV light, preventing potential photodegradation via cleavage of the C-Br or C-F bonds.[3][8]
Incompatibilities Avoid strong oxidizing agents.[3]The pyridine ring system can be susceptible to oxidation, leading to unwanted side products and compromising the integrity of the molecule.[3]
Potential Degradation Pathways

The functional groups on the pyridine ring dictate its stability profile. The electron-withdrawing nature of the fluorine and nitrile groups, combined with the reactivity of the bromine, creates vulnerabilities.

G cluster_0 Degradation Initiators cluster_1 Degradation Mechanisms cluster_2 Potential Products Moisture Moisture (H2O) Hydrolysis Nucleophilic Attack (Hydrolysis) Moisture->Hydrolysis Light UV/Visible Light Photodegradation Homolytic Cleavage (Photodegradation) Light->Photodegradation Oxygen Atmospheric O2 Oxidation Oxidation Oxygen->Oxidation Hydroxy 2-Hydroxy-5-fluoro- pyridine-4-carbonitrile Hydrolysis->Hydroxy Radical Pyridyl Radicals + Bromine Radical Photodegradation->Radical Noxide Pyridine-N-Oxide Derivative Oxidation->Noxide Compound 2-Bromo-5-fluoro- pyridine-4-carbonitrile Compound->Hydrolysis Compound->Photodegradation Compound->Oxidation

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Purification of 2-Bromo-5-fluoropyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Bromo-5-fluoropyridine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and purification strategies for this versatile synthetic intermediate. The methodologies and advice presented herein are grounded in established chemical principles and best practices for the purification of halogenated pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound?

A1: The impurity profile of your crude this compound is largely dependent on its synthetic route. A common pathway to such a molecule involves the introduction of a cyano group onto a pre-existing 2-bromo-5-fluoropyridine scaffold. Based on this, you can anticipate the following impurities:

  • Unreacted Starting Material: Residual 2-Bromo-5-fluoropyridine.

  • Isomeric Byproducts: Depending on the cyanation method, you might encounter small amounts of other positional isomers.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2-Bromo-5-fluoropyridine-4-carboxamide or the corresponding carboxylic acid.

  • Reagent-Derived Impurities: Residual catalysts (e.g., palladium or copper complexes from cyanation reactions) and their ligands.

  • Solvent Adducts: Trapped solvent molecules from the reaction or initial work-up.

Q2: My NMR spectrum shows broad peaks after purification. What could be the cause?

A2: Broad peaks in an NMR spectrum of a purified compound can be indicative of several issues:

  • Residual Paramagnetic Species: Trace amounts of metal catalysts (e.g., Pd, Cu) used in the synthesis can cause significant line broadening.

  • Tautomerism or Isomerization: While less common for this specific structure, some pyridine derivatives can exist in equilibrium with other forms.

  • Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Try acquiring the spectrum at a lower concentration.

  • Chemical Exchange: If there is a slow chemical exchange process occurring, such as proton exchange with trace acidic or basic impurities, this can also lead to peak broadening.

Q3: The purified compound appears colored (e.g., yellow or brown). Is this normal?

A3: 2-Bromo-5-fluoropyridine, a potential precursor, is described as a light yellow solid.[1] While a slight yellow tinge might be acceptable depending on the required purity, a significant brown or dark coloration often indicates the presence of impurities. These could be high molecular weight byproducts or degradation products. Further purification is recommended to remove these colored impurities.

Troubleshooting Purification Challenges

This section provides a structured approach to overcoming common issues encountered during the purification of this compound.

Issue 1: Co-elution of Impurities during Column Chromatography

Symptom: Fractions from the column show a mixture of the desired product and a closely-eluting impurity when analyzed by TLC or LC-MS.

Causality: This is often due to impurities having similar polarity to the target compound. Isomeric byproducts or structurally related compounds are common culprits.

Solutions:

  • Optimize the Eluent System:

    • Shallow Gradient: Employ a very slow, shallow gradient of the polar modifier (e.g., ethyl acetate in hexanes). This increases the resolution between closely eluting spots.

    • Alternative Solvents: If a hexane/ethyl acetate system is not providing adequate separation, consider trying a different solvent system. For example, a dichloromethane/methanol gradient can offer different selectivity.

  • High-Performance Stationary Phase:

    • Use a higher-grade silica gel with a smaller and more uniform particle size. This will provide a greater number of theoretical plates and enhance separation.

  • Dry Loading:

    • Instead of loading the sample dissolved in a liquid, adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column. This can lead to sharper bands and better separation.

Issue 2: Low Recovery from Recrystallization

Symptom: A significant amount of the product remains in the mother liquor after the recrystallization process.

Causality: The chosen solvent system may be too good a solvent for the compound, even at lower temperatures. Alternatively, the initial concentration of the product in the hot solvent might be too low.

Solutions:

  • Solvent Screening:

    • The key to successful recrystallization is finding a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

    • Good starting points for screening include isopropanol, ethanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or heptane).

  • Concentration Adjustment:

    • Ensure you are dissolving the crude product in the minimum amount of hot solvent required to achieve full dissolution.

  • Controlled Cooling:

    • Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexanes/Ethyl Acetate gradient)

  • Chromatography column and accessories

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a 9:1 mixture of hexanes:ethyl acetate. The target compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes). Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent based on the TLC analysis. For example, you can increase the ethyl acetate concentration in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol/water)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture with gentle swirling until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Flash Column Chromatography >98%High resolution for complex mixtures, applicable to a wide range of impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization >99% (if suitable solvent is found)Highly effective for removing small amounts of impurities, can be scaled up easily.Dependent on finding a suitable solvent system; may have lower recovery.
Liquid-Liquid Extraction Variable (used for initial work-up)Good for removing highly polar or non-polar impurities and inorganic salts.Not effective for separating compounds with similar solubility.

Visual Guides

General Purification Workflow

G crude Crude Product workup Aqueous Work-up / Extraction crude->workup analysis Purity Analysis (TLC, LC-MS) workup->analysis chromatography Column Chromatography analysis->chromatography Complex Mixture recrystallization Recrystallization analysis->recrystallization Relatively Pure Solid final_analysis Final Purity Check chromatography->final_analysis recrystallization->final_analysis pure_product Pure Product final_analysis->pure_product G start Low Purity after Initial Purification identify Identify Impurities (NMR, MS) start->identify isomeric Isomeric Impurities? identify->isomeric polar_nonpolar Polar/Non-polar Impurities? identify->polar_nonpolar optimize_chrom Optimize Chromatography (Shallow Gradient, New Solvent) isomeric->optimize_chrom rerun_recrys Re-recrystallize with Different Solvent polar_nonpolar->rerun_recrys wash Aqueous Wash to Remove Salts polar_nonpolar->wash success Purity Acceptable optimize_chrom->success rerun_recrys->success wash->success

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-fluoropyridine-4-carbonitrile and 2-Chloro-5-fluoropyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The 2-halo-5-fluoropyridine-4-carbonitrile scaffold is a valuable synthon, incorporating a highly functionalized, electron-deficient pyridine ring. The choice between the 2-bromo and 2-chloro analogues is not arbitrary; it is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of these two compounds, supported by mechanistic principles and experimental data, to empower chemists to make informed decisions.

The Underlying Principles: Electronic Effects and Reaction Pathways

Both 2-Bromo-5-fluoropyridine-4-carbonitrile and its chloro-analogue share a common pyridine core heavily substituted with electron-withdrawing groups. The pyridine nitrogen, the C4-cyano group, and the C5-fluoro group all work in concert to reduce the electron density of the aromatic ring. This profound electronic modification makes the C2 position, bearing the halogen, highly electrophilic and susceptible to two primary, yet distinct, reaction pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the halide by a nucleophile.

  • Palladium-Catalyzed Cross-Coupling: The coupling of the pyridine core with another organic fragment via a transition-metal catalyst, most commonly palladium.

The relative reactivity of the bromo- versus the chloro-compound is inverted between these two fundamental transformations, a crucial distinction for synthetic planning.

Nucleophilic Aromatic Substitution (SNAr): A Contest of Inductive Effects

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the key determinant of the reaction rate.

Reactivity Prediction: 2-Chloro > 2-Bromo

The reactivity order in SNAr reactions on such activated systems is governed by the electronegativity of the leaving group: F > Cl > Br > I .[3][4] The more electronegative the halogen, the more powerfully it withdraws electron density via the inductive effect. This effect stabilizes the anionic Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy of the rate-determining step.

Therefore, 2-Chloro-5-fluoropyridine-4-carbonitrile is predicted to be more reactive than its bromo counterpart in SNAr reactions. This allows for substitutions to occur under milder conditions, often at lower temperatures or with weaker nucleophiles.

Caption: General SNAr mechanism on a 2-halopyridine derivative.
Supporting Experimental Data

While data for the exact carbonitrile compounds is proprietary, the trend is well-established with analogous substrates. The following table illustrates this principle using 2-halopyridines with various nucleophiles.

HalopyridineNucleophileConditionsYieldRelative RateReference
2-ChloropyridineSodium EthoxideEthanol, 50°CGoodFaster[1]
2-BromopyridineSodium EthoxideEthanol, 50°CGoodSlower[1]
2-ChloropyridinePiperidineMethanol, 100°CHighFaster[3]
2-BromopyridinePiperidineMethanol, 100°CHighSlower[3]

Palladium-Catalyzed Cross-Coupling: A Matter of Bond Strength

In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is primarily dictated by the ease of breaking the carbon-halogen (C-X) bond. The key step in the catalytic cycle is the oxidative addition of the halopyridine to a low-valent palladium(0) complex.[5]

Reactivity Prediction: 2-Bromo > 2-Chloro

This oxidative addition step is kinetically favored for weaker C-X bonds. The trend in bond dissociation energies is C-Cl > C-Br > C-I.[6][7] The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 339 kJ/mol), meaning it requires less energy to break and undergoes oxidative addition more readily.[7]

Consequently, This compound is the more reactive substrate in palladium-catalyzed cross-coupling reactions. It will typically react at lower temperatures, with lower catalyst loadings, and with a broader range of coupling partners compared to its chloro-analogue. The 2-chloro compound often requires more specialized, electron-rich phosphine ligands and higher temperatures to achieve comparable reaction rates and yields.[8]

Suzuki_Cycle cluster_oa Rate-Determining Step: C-Br bond breaks more easily than C-Cl Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation ReductElim Product Forming Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Product Ar-R ReductElim->Product ArX Ar-X (Halopyridine) Annotation_OA Boronic R-B(OR)₂ Base Base Annotation_OA->Pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Supporting Experimental Data for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis. The data below, compiled from reactions on similar substrates, clearly illustrates the superior reactivity of bromopyridines.

Halopyridine SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂, no ligand80°C, aq. isopropanol85[9]
2-ChloropyridinePhenylboronic acidPd(OAc)₂, RuPhos85°C, Ethanol91 (with specialized ligand)[10]
2-Bromo-5-fluoropyridinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/H₂O, 90°C92[11]
2-Chloro-4-phenylpyrimidine*Phenylboronic acidPd(PPh₃)₄, Na₂CO₃1,4-Dioxane/H₂O, 100°C, MW81[12]

*Data for a dichloropyrimidine is used to illustrate the conditions often required for chloro-heteroaryl couplings.

Experimental Protocols: A Head-to-Head Comparison

To provide a practical context, the following protocols are designed to directly compare the reactivity of the two title compounds in a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_reactions Parallel Reaction Setup (Inert Atmosphere) Start Prepare Stock Solutions: - Phenylboronic Acid - Pd(PPh₃)₄ in Dioxane - 2M aq. Na₂CO₃ VialA Reaction A: 1. Add this compound 2. Add Stock Solutions Start->VialA VialB Reaction B: 1. Add 2-Chloro-5-fluoropyridine-4-carbonitrile 2. Add Stock Solutions Start->VialB HeatA Stir at 80°C VialA->HeatA MonitorA Monitor by LC-MS (1h, 4h, 12h) HeatA->MonitorA Analysis Compare % Conversion vs. Time MonitorA->Analysis HeatB Stir at 80°C VialB->HeatB MonitorB Monitor by LC-MS (1h, 4h, 12h) HeatB->MonitorB MonitorB->Analysis

Caption: Workflow for comparing substrate reactivity in parallel.
Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reaction conversion of 2-bromo- vs. 2-chloro-5-fluoropyridine-4-carbonitrile with phenylboronic acid under identical conditions.

Materials:

  • This compound (Substrate A)

  • 2-Chloro-5-fluoropyridine-4-carbonitrile (Substrate B)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Two identical reaction vessels equipped with stir bars and reflux condensers

Procedure:

  • Setup: To each reaction vessel under an inert atmosphere (Argon or Nitrogen), add the respective halopyridine (0.5 mmol, 1.0 equiv).

  • Reagent Addition: To each vessel, add phenylboronic acid (0.6 mmol, 1.2 equiv), sodium carbonate (1.0 mmol, 2.0 equiv dissolved in 1 mL of water), and 1,4-dioxane (4 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%) to each vessel.

  • Reaction: Heat both reaction mixtures to 80°C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 1, 4, and 12 hours) and analyzing them by LC-MS to determine the ratio of starting material to product.

  • Work-up & Analysis: After 12 hours, cool the reactions to room temperature, dilute with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to determine the isolated yield.

Expected Outcome: The reaction with Substrate A (Bromo) will show significantly higher conversion at earlier time points and will likely proceed to completion, giving a high isolated yield. The reaction with Substrate B (Chloro) will be substantially slower, showing low conversion after 12 hours. Achieving a high yield for the chloro-substrate would necessitate a higher temperature (e.g., >100°C) and potentially a more active catalyst system.

Summary and Strategic Recommendations

The choice between these two valuable building blocks is dictated entirely by the intended chemical transformation.

Feature ComparisonThis compound2-Chloro-5-fluoropyridine-4-carbonitrile
Primary Application Palladium-Catalyzed Cross-CouplingNucleophilic Aromatic Substitution (SNAr)
Relative Reactivity More Reactive in Cross-CouplingMore Reactive in SNAr
Key Determinant Weaker C-Br Bond EnergyHigher Electronegativity of Cl
Typical Conditions Milder temperatures, lower catalyst loadsMilder temperatures for nucleophilic attack
Cost Consideration Often higher costTypically more economical
Recommendations for the Synthetic Chemist:
  • For C-C, C-N, or C-O bond formation via cross-coupling (Suzuki, Buchwald-Hartwig, etc.): Select This compound . Its higher reactivity ensures better yields, milder conditions, shorter reaction times, and greater substrate scope, which justifies its potentially higher cost.

  • For direct displacement of the halogen with a nucleophile (e.g., amines, thiols, alkoxides): Select 2-Chloro-5-fluoropyridine-4-carbonitrile . Its enhanced reactivity in SNAr reactions allows for efficient substitution under potentially milder conditions than the bromo analogue, offering a more cost-effective and atom-economical route.

  • For sequential functionalization: The differential reactivity can be used strategically. For instance, on a dihalopyridine containing both bromine and chlorine, a cross-coupling reaction can often be performed selectively at the C-Br position, leaving the C-Cl position intact for a subsequent SNAr reaction.[5]

By understanding the fundamental principles that govern the reactivity of these substrates, researchers can design more efficient, robust, and logical synthetic routes, accelerating the discovery and development of novel chemical entities.

References

The Strategic Advantage of 2-Bromo-5-fluoropyridine-4-carbonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Among the vast array of heterocyclic intermediates, substituted pyridines are of paramount importance due to their prevalence in a multitude of biologically active compounds. This guide provides an in-depth technical comparison of 2-Bromo-5-fluoropyridine-4-carbonitrile, a highly versatile building block, against other relevant alternatives. We will explore its reactivity in key synthetic transformations, supported by experimental data, and elucidate the strategic advantages conferred by its unique substitution pattern.

The Architectural Advantage: Understanding the Roles of the Substituents

This compound is a strategically designed building block where each substituent plays a crucial role in modulating its reactivity and imparting desirable properties to the final product.

  • The Bromo Group (Br) at C2: The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The Carbon-Bromine (C-Br) bond offers a favorable balance of reactivity and stability, making it more reactive than a C-Cl bond in oxidative addition, the often rate-determining step in these catalytic cycles, while being more stable and cost-effective than the corresponding iodo-analog.

  • The Fluoro Group (F) at C5: The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate. The strong C-F bond is less susceptible to metabolic degradation, and the high electronegativity of fluorine can lead to favorable interactions with biological targets. Furthermore, fluorine substitution can modulate the lipophilicity and pKa of the molecule, influencing its pharmacokinetic profile.

  • The Cyano Group (CN) at C4: The nitrile group is a strong electron-wasting group (EWG). Its presence at the C4 position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 and C6 positions. This electronic effect can also influence the regioselectivity of other reactions.

  • The Pyridine Core: The nitrogen atom in the pyridine ring makes the entire system electron-deficient, which is a prerequisite for facile nucleophilic aromatic substitution reactions. The nitrogen can also act as a hydrogen bond acceptor, a key interaction in many biological systems.

Comparative Reactivity in Key Cross-Coupling Reactions

The true utility of a building block is demonstrated in its performance in key bond-forming reactions. Below, we compare the expected reactivity of this compound with its chloro and iodo analogs in three of the most important cross-coupling reactions in modern synthesis. The data presented is a representative compilation based on established reactivity principles and data from structurally similar compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of the halide in the oxidative addition step generally follows the trend I > Br > Cl.

Building BlockHalogen at C2Relative ReactivityTypical Reaction ConditionsExpected Yield
This compound Br Good Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), 80-100 °C Good to Excellent
2-Chloro-5-fluoropyridine-4-carbonitrileClLowerMore active catalyst/ligand, higher temp. requiredModerate to Good
2-Iodo-5-fluoropyridine-4-carbonitrileIHighestMilder conditions, lower catalyst loadingExcellent

Causality Behind Experimental Choices: The choice of a bromo-substituted building block represents a strategic compromise. While the iodo-analog offers the highest reactivity, it is often more expensive and less stable. The chloro-analog is more cost-effective but typically requires more forcing reaction conditions, which may not be compatible with sensitive functional groups. This compound provides a good balance, offering reliable reactivity under standard conditions.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynes. The reactivity trend of the halide is similar to that of the Suzuki-Miyaura coupling.

Building BlockHalogen at C2Relative ReactivityTypical Reaction ConditionsExpected Yield
This compound Br Good Pd/Cu catalysis, amine base, RT to 60 °C Good to Excellent
2-Chloro-5-fluoropyridine-4-carbonitrileClLowerHarsher conditions, specialized catalystsLower to Moderate
2-Iodo-5-fluoropyridine-4-carbonitrileIHighestRoom temperature, fast reaction timesExcellent

Expert Insight: The Sonogashira coupling of bromopyridines is a well-established and reliable transformation. The use of this compound allows for the efficient introduction of alkynyl moieties, which are themselves versatile functional groups for further elaboration. A detailed protocol for a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, has been reported with high yields, demonstrating the feasibility of this reaction.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. The reactivity of the halide follows the same general trend.

Building BlockHalogen at C2Relative ReactivityTypical Reaction ConditionsExpected Yield
This compound Br Good Pd catalyst, phosphine ligand, strong base, 80-110 °C Good to Excellent
2-Chloro-5-fluoropyridine-4-carbonitrileClLowerMore electron-rich ligands, higher temperaturesModerate to Good
2-Iodo-5-fluoropyridine-4-carbonitrileIHighestMilder conditions, broader substrate scopeExcellent

Trustworthiness of the Protocol: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. For 2-bromopyridines, a variety of effective catalyst systems have been developed, ensuring that the desired C-N bond formation can be achieved with high efficiency.[2][3]

The Advantage of Fluorine: Impact on Physicochemical Properties

PropertyNon-Fluorinated Analog (2-Bromo-pyridine-4-carbonitrile)Fluorinated Analog (2-Bromo-5-fluoro-pyridine-4-carbonitrile)Advantage of Fluorination
Lipophilicity (cLogP) LowerHigherCan improve membrane permeability and cell penetration.
Metabolic Stability More susceptible to oxidative metabolismMore resistant to oxidative metabolismIncreased in vivo half-life and bioavailability.

Expertise in Application: The strategic placement of the fluorine atom at the 5-position can block a potential site of metabolism without significantly altering the overall shape of the molecule. This can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile for a drug candidate.

Experimental Protocols

The following are detailed, representative protocols for key reactions using this compound. These protocols are based on established procedures for structurally similar compounds and should serve as a robust starting point for experimental work.

Suzuki-Miyaura Coupling Protocol

G cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic Acid, Base (e.g., K₂CO₃) B Add Palladium Catalyst (e.g., Pd(PPh₃)₄) A->B C Add Degassed Solvent (e.g., Dioxane/H₂O) B->C D Heat Reaction Mixture (e.g., 90 °C) with Stirring C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool to Room Temperature and Quench E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify (Column Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of dioxane and water (e.g., 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Sonogashira Coupling Protocol

G cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, Pd Catalyst, CuI B Add Degassed Amine Base (e.g., Et₃N) and Solvent (e.g., THF) A->B C Add Terminal Alkyne Dropwise at Room Temperature B->C D Stir at Room Temperature or Gentle Heating C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Quench Reaction and Remove Solvent E->F G Extract with Organic Solvent F->G H Dry, Concentrate, and Purify (Column Chromatography) G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for Sonogashira coupling.

Detailed Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Add degassed triethylamine (2.0 mL) and THF (3.0 mL).

  • Add the terminal alkyne (1.1 mmol) dropwise with stirring.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the alkynylpyridine product.

Conclusion

This compound stands out as a superior building block for several key reasons:

  • Versatile Reactivity: The bromo group provides a reliable handle for a wide array of high-yielding cross-coupling reactions.

  • Enhanced Molecular Properties: The fluorine atom can impart favorable pharmacokinetic properties, such as increased metabolic stability, which is a significant advantage in drug discovery.

  • Modulated Electronics: The electron-withdrawing nitrile group activates the pyridine ring for certain transformations and can influence regioselectivity.

The strategic combination of these features in a single, readily available molecule provides medicinal chemists and materials scientists with a powerful tool to accelerate their research and development efforts. The judicious choice of this building block can lead to more efficient synthetic routes and the creation of novel molecules with enhanced properties.

References

Navigating the Spectral Maze: A Comparative Guide to the 1H NMR Analysis of 2-Bromo-5-fluoropyridine-4-carbonitrile and Its Synthetic Progeny

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and drug development professional, the pyridine scaffold remains a cornerstone of molecular design. Its versatile reactivity and inherent biological relevance make it a privileged structure in the pursuit of novel therapeutics. Among the vast arsenal of substituted pyridines, 2-Bromo-5-fluoropyridine-4-carbonitrile stands out as a highly functionalized and promising building block. Its unique arrangement of bromo, fluoro, and cyano substituents offers a rich platform for diverse chemical transformations. However, the very complexity that makes this molecule attractive also presents a challenge in its structural elucidation, particularly by 1H Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide, intended for researchers and scientists in the chemical and pharmaceutical sciences, provides an in-depth analysis of the 1H NMR characteristics of this compound. Recognizing the scarcity of readily available, direct experimental data for this specific compound, this guide will leverage established principles of NMR spectroscopy and comparative data from closely related analogs to predict and interpret its spectral features. We will further explore the anticipated 1H NMR signatures of its key reaction products, offering a predictive framework for researchers employing this versatile intermediate in their synthetic campaigns.

Part 1: Deconstructing the Signal - The Predicted 1H NMR Spectrum of this compound

The structure of this compound features two aromatic protons, the chemical shifts and coupling patterns of which are dictated by the cumulative electronic effects of the three substituents. Understanding these influences is paramount to predicting and interpreting the 1H NMR spectrum.

The bromine atom at the 2-position, being ortho to the nitrogen, will exert a deshielding effect on the adjacent proton at the 3-position (if it were present). The fluorine atom at the 5-position is a strong electron-withdrawing group and will significantly deshield the proton at the 6-position. The carbonitrile group at the 4-position is also strongly electron-withdrawing and will influence the electronic environment of the entire ring.

Based on the analysis of related substituted pyridines, we can predict the 1H NMR spectrum of this compound to exhibit two distinct signals in the downfield region of the spectrum.

Predicted 1H NMR Data for this compound:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-3~8.0 - 8.2dJ(H3-F5) ≈ 2-3 Hz
H-6~8.6 - 8.8dJ(H6-F5) ≈ 4-5 Hz

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary.

The proton at the 3-position (H-3) is expected to appear as a doublet due to coupling with the fluorine atom at the 5-position (a four-bond coupling, ⁴JHF). The proton at the 6-position (H-6) will also appear as a doublet due to coupling to the fluorine at the 5-position (a three-bond coupling, ³JHF). The magnitude of the ³JHF coupling is expected to be larger than the ⁴JHF coupling.

Figure 1. Structure and key through-bond couplings in this compound.

Part 2: Following the Transformation - 1H NMR Analysis of Reaction Products

This compound is an ideal substrate for a variety of cross-coupling and substitution reactions, primarily at the C-2 position. The resulting products will exhibit distinct changes in their 1H NMR spectra, providing a clear indication of successful transformation.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds.[1] Reacting this compound with an aryl boronic acid would replace the bromine atom with an aryl group.

G start This compound reagents Ar-B(OH)₂ Pd Catalyst, Base start->reagents product 2-Aryl-5-fluoropyridine-4-carbonitrile reagents->product analysis 1H NMR Analysis product->analysis

Figure 2. Workflow for the Suzuki-Miyaura coupling reaction.

The 1H NMR spectrum of the resulting 2-aryl-5-fluoropyridine-4-carbonitrile would show the disappearance of the signal corresponding to the starting material and the appearance of new signals for the introduced aryl group. The signals for the pyridine protons (H-3 and H-6) would also experience a shift, typically upfield, due to the replacement of the electron-withdrawing bromine with a less electronegative aryl group.

Predicted 1H NMR Data Comparison: Suzuki Coupling

CompoundH-3 (ppm)H-6 (ppm)Aryl Protons (ppm)
Starting Material ~8.0 - 8.2 (d)~8.6 - 8.8 (d)-
Product ~7.8 - 8.0 (d)~8.4 - 8.6 (d)~7.0 - 8.0 (m)
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[2] The reaction of this compound with an amine would yield the corresponding 2-amino-5-fluoropyridine-4-carbonitrile derivative.

The 1H NMR spectrum of the aminated product would show a significant upfield shift for the H-3 proton due to the electron-donating nature of the newly introduced amino group. A new signal corresponding to the N-H proton of the amine would also be observed, the chemical shift of which can be broad and variable depending on the solvent and concentration.

Nucleophilic Aromatic Substitution (SNAr): The Dance of Halogens

While the bromine at C-2 is the primary site for cross-coupling, the fluorine at C-5 is susceptible to nucleophilic aromatic substitution (SNAr), especially with strong nucleophiles. This provides an alternative pathway for functionalization. Should an SNAr reaction occur, the 1H NMR spectrum would show a dramatic change. The characteristic H-F couplings would disappear, and the chemical shifts of the pyridine protons would be altered depending on the nature of the incoming nucleophile.

Part 3: A Tale of Two Isomers - Comparison with 2-Bromo-3-fluoropyridine-4-carbonitrile

To underscore the diagnostic power of 1H NMR, let us consider a hypothetical isomer, 2-Bromo-3-fluoropyridine-4-carbonitrile. The simple relocation of the fluorine atom from the 5- to the 3-position would lead to a profoundly different 1H NMR spectrum.

In this isomer, the fluorine atom is now ortho to the bromine and the carbonitrile group. The two remaining protons are at the 5- and 6-positions.

Predicted 1H NMR Data Comparison: Isomers

CompoundH-3/H-5 (ppm)H-6 (ppm)Key Couplings
2-Bromo-5-fluoro ~8.0 - 8.2 (d)~8.6 - 8.8 (d)³JHF, ⁴JHF
2-Bromo-3-fluoro ~7.7 - 7.9 (dd)~8.5 - 8.7 (d)³JHH, ⁴JHF, ⁵JHF

The H-5 proton in the 3-fluoro isomer would likely appear as a doublet of doublets due to coupling to both H-6 (³JHH) and the fluorine at C-3 (⁴JHF). The H-6 proton would be a doublet due to coupling with H-5 (³JHH) and might show a smaller long-range coupling to the fluorine (⁵JHF). This distinct coupling pattern would allow for the unambiguous differentiation of the two isomers.

Experimental Protocols

Synthesis of 2-Bromo-5-fluoropyridine

This procedure is adapted from a known synthesis of 2-bromo-5-fluoropyridine.[3]

Materials:

  • 2-Amino-5-fluoropyridine

  • 48% Hydrobromic acid

  • Bromine

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • 32% Sodium hydroxide solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • Cool a flask containing 48% hydrobromic acid to 0-5 °C in an ice bath.

  • Slowly add 2-Amino-5-fluoropyridine to the cooled acid with stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in water and carefully add bromine.

  • Add the bromine/sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture for 1 hour at 0-5 °C.

  • Quench the reaction by the slow addition of concentrated hydrochloric acid.

  • Carefully neutralize the reaction mixture by adding 32% sodium hydroxide solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine

This is a general procedure that can be optimized for specific substrates.

Materials:

  • Bromopyridine derivative (e.g., this compound)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene)

Procedure:

  • To a reaction vessel, add the bromopyridine, aryl boronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent(s).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

Conclusion

While the direct experimental 1H NMR data for this compound remains elusive in the public domain, a thorough understanding of the principles of NMR spectroscopy, coupled with comparative analysis of related structures, allows for a robust prediction of its spectral characteristics. This guide provides a framework for researchers to anticipate, interpret, and utilize 1H NMR spectroscopy in their work with this versatile building block and its derivatives. The ability to predict spectral outcomes of key synthetic transformations is an invaluable skill in modern organic synthesis, enabling faster reaction optimization and unambiguous product characterization. As the use of complex, highly functionalized intermediates like this compound continues to grow, so too will the importance of predictive spectroscopic analysis in accelerating the pace of drug discovery and materials science.

References

Comparative Guide to HPLC-MS Analysis for Confirming the Identity of 2-Bromo-5-fluoropyridine-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the definitive identification of 2-Bromo-5-fluoropyridine-4-carbonitrile and its derivatives. We delve into the rationale behind chromatographic and mass spectrometric parameter selection, offering detailed, field-proven protocols. This document serves as a practical resource for researchers, scientists, and drug development professionals, ensuring analytical rigor and data integrity.

Introduction: The Analytical Challenge

This compound is a key building block in the synthesis of various biologically active molecules.[1] Its reactivity and the potential for isomeric byproducts necessitate a robust analytical method for identity confirmation and purity assessment. HPLC-MS stands as the gold standard for this application, offering the dual advantage of chromatographic separation and mass-based identification. The primary analytical objectives are:

  • Unambiguous identification of the target compound.

  • Separation and identification of potential process-related impurities and isomers.

  • Structural elucidation through fragmentation analysis.

This guide will compare and contrast different HPLC-MS approaches to achieve these objectives, grounded in the principles of scientific integrity and supported by experimental data.

The Synergy of HPLC and MS: A Necessary Partnership

High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical interactions with a stationary and mobile phase.[2] Mass Spectrometry (MS) then provides mass-to-charge ratio (m/z) information, which is intrinsic to the molecular identity and can reveal structural details through fragmentation.[3] The coupling of these two techniques provides a powerful analytical tool for complex mixture analysis.

The Role of HPLC in Isomer Separation

For pyridine derivatives, Reversed-Phase HPLC (RP-HPLC) is a common and effective separation technique.[4][5] The choice of stationary phase and mobile phase conditions is critical for resolving the target analyte from structurally similar impurities.

The Power of Mass Spectrometry in Identity Confirmation

Mass spectrometry offers high specificity and sensitivity, making it indispensable for structural confirmation.[6] The choice of ionization technique is crucial for generating ions of the target molecule with minimal fragmentation, preserving the molecular weight information.

Comparative Analysis of HPLC-MS Methodologies

The successful analysis of this compound derivatives hinges on the careful selection of several key parameters. Below, we compare common choices and provide a rationale for their application.

HPLC Column Selection: C18 vs. Phenyl-Hexyl
FeatureC18 ColumnPhenyl-Hexyl ColumnRationale & Recommendation
Stationary Phase OctadecylsilanePhenyl-HexylC18 columns provide excellent hydrophobic retention, which is generally suitable for pyridine derivatives.[7] However, the pi-pi interactions afforded by a Phenyl-Hexyl column can offer alternative selectivity for aromatic and heterocyclic compounds, potentially improving the resolution of closely related isomers.
Typical Dimensions 4.6 x 150 mm, 5 µm4.6 x 150 mm, 5 µmStandard dimensions provide a good balance between resolution, analysis time, and backpressure.
Recommendation A C18 column is a robust starting point for method development.[8] A Phenyl-Hexyl column should be considered as a secondary option if co-elution of critical isomers is observed.
Mobile Phase Optimization: The Critical Role of pH

Pyridine derivatives are basic compounds with a typical pKa in the range of 5-6.[7][9] The pH of the mobile phase significantly impacts their retention and peak shape in RP-HPLC.

Mobile Phase AdditivepH EffectImpact on ChromatographyRecommendation
Formic Acid (0.1%) Low pH (~2.7)Protonates the pyridine nitrogen, leading to increased polarity and potentially earlier elution. It also minimizes silanol interactions, resulting in better peak shape.[7]The use of 0.1% formic acid in both water and acetonitrile is highly recommended for good peak shape and compatibility with positive ion electrospray ionization.[8]
Ammonium Formate Buffered pHCan be used to control pH at a specific value.While useful, formic acid is generally sufficient and simpler for initial method development.
Mass Spectrometry Ionization: ESI vs. APCI

Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for polar and semi-polar compounds, typically generating protonated molecules ([M+H]^+).[10][11] Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar compounds and is less susceptible to matrix effects.

Ionization TechniquePrincipleApplicability to Pyridine DerivativesRecommendation
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions.[10]Pyridine derivatives are readily protonated in the positive ion mode, making ESI an excellent choice.[12][13]ESI in positive ion mode is the recommended starting point for the analysis of this compound derivatives.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent gas ions that then ionize the analyte molecules through chemical reactions.APCI can also be effective but may lead to more in-source fragmentation.ESI is generally preferred for its softer ionization, which preserves the molecular ion.

Experimental Protocols

The following protocols are provided as a robust starting point for the HPLC-MS analysis of this compound.

Recommended HPLC-MS Method

This method is designed for the confident identification and purity assessment of the target compound and its related impurities.

Instrumentation: A standard LC-MS system equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

MS Detector Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Scan Range: m/z 100-400.

Sample Preparation:

  • Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 10 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[8]

Visualization of the Analytical Workflow

HPLC-MS Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Sample Dissolution Dissolve in Acetonitrile Sample->Dissolution Dilution Dilute with Mobile Phase Dissolution->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Inject ESI_Source ESI Source (Positive Mode) HPLC_System->ESI_Source Eluent Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Data_Acquisition Data Acquisition Mass_Analyzer->Data_Acquisition Compound_ID Compound Identification Data_Acquisition->Compound_ID

Caption: Workflow for HPLC-MS analysis of this compound.

Data Interpretation: A Self-Validating System

The trustworthiness of the analytical results relies on a systematic approach to data interpretation.[14] This involves a multi-faceted confirmation of the target compound's identity.

Confirmation of Molecular Weight

The primary confirmation comes from the mass spectrum. For this compound (C6H2BrFN2), the expected monoisotopic mass is approximately 200.94 Da.

  • Expected Ion: In positive ESI mode, the protonated molecule ([M+H]^+) will be observed.

  • Isotopic Pattern: A key confirmatory feature is the isotopic pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio.[15][16] This results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion cluster.[17][18]

Table 1: Expected m/z Values for the Protonated Molecular Ion of this compound

IonIsotope CompositionCalculated m/zExpected Relative Abundance
([M+H]^+)C6H3^79BrFN2~201.95100%
([M+2+H]^+)C6H3^81BrFN2~203.95~98%
Fragmentation Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the precursor ion.[3] The fragmentation pattern is characteristic of the molecule's structure.

  • Common Fragmentation Pathways: For halogenated pyridines, common fragmentation pathways include the loss of the halogen atom, the cyano group, and cleavage of the pyridine ring.[19][20]

Fragmentation_Pathway Precursor [M+H]⁺ m/z ~201.95 / 203.95 Fragment1 Loss of Br [M+H-Br]⁺ m/z ~123.03 Precursor->Fragment1 - Br• Fragment2 Loss of HCN [M+H-HCN]⁺ m/z ~174.96 Precursor->Fragment2 - HCN Fragment3 Loss of C2N2 [M+H-C2N2]⁺ m/z ~150.97 Precursor->Fragment3 - C2N2

Caption: Predicted fragmentation of this compound.

Method Validation and System Suitability

To ensure the reliability and consistency of the analytical results, method validation should be performed according to ICH guidelines.[14][21][22][23]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

System Suitability: Before running any samples, a system suitability test should be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as peak resolution, tailing factor, and theoretical plates.

Conclusion

The HPLC-MS method detailed in this guide provides a robust and reliable approach for the confirmation of this compound derivatives. The combination of a C18 reversed-phase column with a formic acid-modified mobile phase and positive mode electrospray ionization offers excellent chromatographic performance and sensitive mass spectrometric detection. By carefully interpreting the molecular ion's isotopic pattern and its fragmentation data, researchers can achieve unambiguous structural confirmation. Adherence to rigorous method validation and system suitability protocols will further ensure the integrity and trustworthiness of the analytical data, which is a cornerstone of successful drug development and chemical research.

References

A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-5-fluoropyridine-4-carbonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 2-Bromo-5-fluoropyridine-4-carbonitrile is a cornerstone building block. Its strategic placement of bromine, fluorine, and nitrile functionalities on the pyridine core offers a versatile platform for constructing complex molecular architectures found in numerous pharmacologically active compounds. However, the very reactivity that makes this scaffold so valuable also necessitates a rigorous and multi-faceted approach to structural validation. An unconfirmed structure or a misunderstood reaction outcome can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines.

This guide provides an in-depth comparison of synthetic strategies and the critical analytical techniques required for the unambiguous structural elucidation of products derived from this key intermediate. We will move beyond mere procedural descriptions to explain the causal-driven choices that underpin robust analytical science.

Part 1: The Synthetic Landscape—A Comparative Overview of Key Reactions

This compound is amenable to several classes of transformations, primarily leveraging the reactivity of the C2-Broro bond. The most common and powerful of these are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

Palladium-Catalyzed Cross-Coupling: This class of reactions is the workhorse for C-C and C-N bond formation.

  • Suzuki-Miyaura Coupling: Ideal for forming biaryl structures by coupling the pyridine core with boronic acids or esters.[1][2][3] This reaction is prized for its broad functional group tolerance and the vast commercial availability of boronic acid coupling partners.[3]

  • Buchwald-Hartwig Amination: A premier method for constructing C-N bonds, crucial for synthesizing the arylamine moieties prevalent in pharmaceuticals.[4][5][6] This reaction allows for the coupling of a wide range of primary and secondary amines where classical methods might fail.[6][7]

Nucleophilic Aromatic Substitution (SNAr): While the C-Br bond is the primary site for cross-coupling, the pyridine ring is electron-deficient and can undergo SNAr, especially with potent nucleophiles. However, the reactivity order for halogens in SNAr is typically F > Cl > Br, meaning that under certain conditions, displacement of the fluoride could be a competing pathway, although substitution at the 2- and 4- positions is generally favored due to stabilization of the Meisenheimer intermediate by the ring nitrogen.[8][9]

Comparative Reaction Conditions:

The choice between these synthetic routes depends on the desired final structure. The following table outlines typical conditions, providing a comparative snapshot for experimental design.

Reaction TypeCatalyst/Ligand SystemBaseSolventTemp. (°C)Key Strengths & Considerations
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃, K₃PO₄1,4-Dioxane/H₂O, Toluene80-110Excellent for C-C bonds; tolerant of many functional groups. Boronic acid stability can be a factor.[1][10]
Buchwald-Hartwig Pd₂(dba)₃ / BINAP or XPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110Premier method for C-N bonds; sensitive to ligand and base choice.[4][7]
SNAr (No catalyst required)K₂CO₃, Et₃NDMSO, DMF25-100Atom-economical; limited to strong nucleophiles. Regioselectivity can be a concern.[8][11]

Part 2: The Core Directive—A Multi-Technique Approach to Structural Validation

No single analytical technique is sufficient for the complete and unambiguous structural validation of a novel compound. A self-validating system relies on the convergence of data from orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together, they build an irrefutable case.

The following diagram illustrates a robust workflow for moving from a crude reaction product to a fully validated structure.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Confirmation Reaction Crude Reaction Product Purification Purification (e.g., Column Chromatography) Reaction->Purification Purity Purity Assessment (LC-MS, UPLC) Purification->Purity HRMS High-Resolution MS (Elemental Composition) Purity->HRMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) HRMS->NMR IR FT-IR Spectroscopy (Functional Groups) NMR->IR Data Data Integration & Interpretation IR->Data Structure Validated Structure Data->Structure

Caption: Workflow for robust structural validation of synthetic products.
A Deeper Dive into Key Validation Techniques:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation.[12] For derivatives of this compound, a suite of NMR experiments is essential.

  • ¹H and ¹³C NMR: These fundamental experiments map the proton and carbon framework of the molecule. The chemical shifts, coupling constants (J-values), and integration of signals in ¹H NMR provide direct evidence of the connectivity and relative positions of atoms.

  • ¹⁹F NMR (The Decisive Experiment): Given the fluorine substituent, ¹⁹F NMR is an exceptionally powerful and mandatory tool. Fluorine has a 100% natural abundance, high sensitivity, and a wide chemical shift range, which makes its signal exquisitely sensitive to its local electronic environment.[13][14] A significant change in the ¹⁹F chemical shift pre- and post-reaction provides unequivocal evidence that a chemical transformation has occurred on the ring. Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei (nJCF, nJHF) can be observed, providing critical through-bond connectivity information.

  • 2D NMR (COSY, HSQC, HMBC): When the structure is complex, 2D NMR is used to resolve ambiguities.

    • COSY (¹H-¹H): Identifies protons that are coupled to each other, revealing adjacent protons.

    • HSQC (¹H-¹³C): Correlates protons directly to the carbons they are attached to.

    • HMBC (¹H-¹³C): Shows longer-range correlations (2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular skeleton, especially around quaternary carbons.

2. Mass Spectrometry (MS): While NMR defines the structure, MS confirms the mass.

  • Low-Resolution MS (e.g., LC-MS): Primarily used during reaction monitoring and purity assessment to quickly confirm the presence of the product's expected molecular weight.

  • High-Resolution MS (HRMS) (e.g., Q-ToF, Orbitrap): This is a critical validation step. HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental composition (molecular formula) of the product.[15][16][17] This data is essential to rule out alternative structures with the same nominal mass. Tandem MS (MS/MS) can further support a structure by showing characteristic fragmentation patterns.[17][18]

3. Infrared (IR) Spectroscopy: Provides confirmation of key functional groups. For these products, the most important signal is the sharp, strong absorbance from the nitrile (-C≡N) group, typically appearing around 2220-2240 cm⁻¹. The disappearance of C-Br stretches and the appearance of new bands (e.g., N-H stretches from a Buchwald-Hartwig product or C=C stretches from a new aromatic ring in a Suzuki product) provide complementary evidence.

Part 3: Case Study Comparison—Suzuki vs. Buchwald-Hartwig Product

Let's consider the reaction of this compound with two different partners: (A) Phenylboronic acid in a Suzuki coupling and (B) Morpholine in a Buchwald-Hartwig amination.

G Start This compound ProductA Product A: 5-Fluoro-2-phenylpyridine-4-carbonitrile Start->ProductA Suzuki Coupling ProductB Product B: 5-Fluoro-2-(morpholino)pyridine-4-carbonitrile Start->ProductB Buchwald-Hartwig ReagentA Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃ ReagentB Morpholine Pd₂(dba)₃, XPhos, NaOtBu

Caption: Competing reaction pathways from the common starting material.
Comparative Analytical Data:

Analytical TestExpected Outcome for Product A (Suzuki)Expected Outcome for Product B (Buchwald-Hartwig)Rationale for Difference
HRMS (M+H)⁺ C₁₂H₈FN₂ (m/z 199.0666)C₁₀H₁₁FN₃O (m/z 208.0881)Confirms elemental composition and successful incorporation of the respective coupling partner.
¹H NMR New aromatic signals (~7.4-7.8 ppm). Absence of starting material pyridine protons.New aliphatic signals from morpholine (~3.8 ppm, ~3.6 ppm). Absence of starting material pyridine protons.The diagnostic signals directly reflect the new moiety (aromatic vs. aliphatic) added to the pyridine core.
¹³C NMR New aromatic carbon signals (~128-135 ppm). C2 signal shifts significantly downfield.New aliphatic carbon signals (~66 ppm, ~45 ppm). C2 signal shifts significantly downfield.The chemical environment of the C2 carbon is dramatically altered upon substitution of bromine.
¹⁹F NMR Significant shift in δ(¹⁹F) compared to starting material.Significant shift in δ(¹⁹F) compared to starting material.The electronic nature of the C2 substituent (phenyl vs. morpholino) induces a different, but distinct, change in the fluorine's chemical shift.
IR (cm⁻¹) Strong C≡N at ~2230. Aromatic C-H stretches >3000.Strong C≡N at ~2225. Aliphatic C-H stretches <3000.The presence of aliphatic C-H bonds in the morpholine product provides a clear distinguishing feature.

Part 4: Standard Operating Protocols

Trustworthy data comes from meticulously executed experiments. The following are representative, detailed protocols.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring at 90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Validation: Characterize the purified product using NMR, HRMS, and IR as described above.

Protocol 2: Acquiring High-Resolution Mass Spectrometry Data
  • Sample Preparation: Prepare a dilute solution of the purified sample (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Instrument Setup: Use a calibrated Electrospray Ionization (ESI) Time-of-Flight (TOF) or Orbitrap mass spectrometer. Operate in positive ion mode for these basic pyridine compounds.

  • Infusion: Infuse the sample directly or via an LC system into the mass spectrometer.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument resolution is set to >10,000.

  • Data Analysis: Identify the monoisotopic peak for the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition based on the accurate mass measurement. The calculated formula should match the theoretical formula with an error of < 5 ppm.

Conclusion

The structural validation of reaction products from this compound is not a simple checklist but a logical, evidence-based process. By strategically employing a combination of synthetic methodologies and leveraging a suite of orthogonal analytical techniques—with a particular emphasis on the decisive power of ¹⁹F NMR and the formula-defining accuracy of HRMS—researchers can proceed with the highest degree of confidence. This rigorous approach ensures the integrity of downstream research and is a non-negotiable pillar of excellence in modern drug discovery and development.

References

A Senior Application Scientist's Guide to Alternatives for 2-Bromo-5-fluoropyridine-4-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Substituted 5-Fluoro-4-cyanopyridine Scaffold

For researchers, medicinal chemists, and professionals in drug development, the 2-substituted 5-fluoro-4-cyanopyridine motif is a cornerstone in the design of innovative therapeutics and functional materials. The strategic placement of a fluorine atom at the 5-position and a cyano group at the 4-position profoundly influences the electronic properties of the pyridine ring, enhancing metabolic stability, modulating pKa, and providing a key vector for molecular interactions. 2-Bromo-5-fluoropyridine-4-carbonitrile has traditionally served as a robust and versatile building block for introducing this valuable scaffold. The bromine atom at the 2-position acts as a reliable handle for a multitude of cross-coupling reactions, enabling the facile construction of complex molecular architectures.

This guide provides an in-depth comparison of alternative reagents and synthetic strategies to this compound. We will objectively evaluate the performance of these alternatives, supported by experimental data from analogous systems, and delve into the causality behind the choice of specific reagents and reaction conditions. Our aim is to equip you with the knowledge to make informed decisions in your synthetic endeavors, balancing factors such as reactivity, cost, and atom economy.

Core Synthetic Strategies: A Comparative Overview

The primary application of this compound is as an electrophilic partner in transition-metal catalyzed cross-coupling reactions. Therefore, our comparison will focus on alternative approaches to forge new carbon-carbon and carbon-nitrogen bonds at the 2-position of the 5-fluoro-4-cyanopyridine core. We will consider two main alternatives:

  • The Chloro-Analogue: 2-Chloro-5-fluoropyridine-4-carbonitrile as a direct substitute.

  • Direct C-H Functionalization: Bypassing the need for pre-halogenation by directly activating the C2-H bond of 5-fluoropyridine-4-carbonitrile.

Below is a logical workflow illustrating the synthetic pathways we will be comparing.

G cluster_0 Target Scaffold cluster_1 Pre-functionalized Starting Materials cluster_2 C-H Functionalization Approach Target 2-Substituted-5-fluoro- pyridine-4-carbonitrile Bromo 2-Bromo-5-fluoro- pyridine-4-carbonitrile (The Benchmark) Bromo->Target Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Chloro 2-Chloro-5-fluoro- pyridine-4-carbonitrile (Alternative 1) Chloro->Target Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) CH_Start 5-Fluoropyridine-4-carbonitrile (Alternative 2) CH_Start->Target Direct C-H Arylation/ Amination

Caption: Comparative synthetic routes to the 2-substituted-5-fluoro-4-cyanopyridine scaffold.

Alternative 1: 2-Chloro-5-fluoropyridine-4-carbonitrile - A Cost-Effective Contender

The most direct alternative to the bromo-derivative is its chloro-analogue. The primary motivation for this substitution is often economic, as chloro-aromatics are typically less expensive than their bromo-counterparts. However, this cost benefit must be weighed against differences in reactivity.

Reactivity in Cross-Coupling: The Halogen Effect

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of C-X bonds follows the trend C-Cl > C-Br > C-I. Consequently, aryl bromides are generally more reactive than aryl chlorides, often requiring lower catalyst loadings, milder reaction conditions, and shorter reaction times.

However, advancements in ligand design have largely bridged this reactivity gap. Modern, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, RuPhos, XPhos) can effectively facilitate the oxidative addition of palladium to aryl chlorides, making them viable substrates for a wide range of transformations.

Performance Comparison in Key Reactions

While direct side-by-side comparative data for this compound and its chloro-analogue is scarce in the literature, we can extrapolate expected performance from studies on similar heterocyclic systems.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures. For an electron-deficient substrate like a cyanopyridine, the coupling is generally efficient.

ReagentTypical Catalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285-95
2-Chloro-5-fluoropyridine-4-carbonitrile Pd₂(dba)₃ / RuPhosK₂CO₃Dioxane/H₂O110-12016-2475-90

Data extrapolated from analogous reactions on substituted 2-halopyridines.[1][2]

Causality: The higher reactivity of the C-Br bond allows for the use of less forcing conditions (lower temperature, potentially shorter time) compared to the C-Cl analogue. However, with a more active catalyst system (e.g., featuring RuPhos), the chloro-derivative can provide comparable, albeit slightly lower, yields.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is crucial for synthesizing arylamines, common moieties in pharmaceuticals. The principles of reactivity are similar to the Suzuki coupling.

ReagentTypical Catalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
This compound Pd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-1880-95
2-Chloro-5-fluoropyridine-4-carbonitrile Pd(OAc)₂ / BrettPhosNaOtBuDioxane110-12018-2470-85

Data extrapolated from analogous reactions on substituted 2-halopyridines.[3][4]

Causality: The amination of 2-chloropyridines often requires a stronger base (like NaOtBu) and a more specialized, electron-rich ligand (like BrettPhos) to achieve high conversion compared to their bromo counterparts.[4]

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of a 2-halopyridine derivative.

G Start Combine 2-Halo-5-fluoro- pyridine-4-carbonitrile (1 eq), Amine (1.2 eq), Base (1.4 eq), Pd precatalyst (2 mol%), and Ligand (4 mol%) in a dry Schlenk tube. Inert Evacuate and backfill with Argon (3x). Start->Inert Solvent Add anhydrous solvent (e.g., Toluene). Inert->Solvent Heat Heat reaction mixture (e.g., 110 °C) with stirring. Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Workup Cool, dilute with EtOAc, filter through Celite, wash with H₂O/brine, dry, and concentrate. Monitor->Workup Purify Purify by column chromatography. Workup->Purify

References

Benchmarking 2-Bromo-5-fluoropyridine-4-carbonitrile: A Comparative Guide to Performance in Key Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-fluoropyridine-4-carbonitrile, a highly functionalized heterocyclic compound, has emerged as a versatile intermediate. Its unique substitution pattern—a bromine atom poised for cross-coupling, a fluorine atom to modulate electronic properties, and a nitrile group for further functionalization—presents a compelling scaffold for library synthesis and lead optimization.

This guide provides an in-depth technical comparison of this compound's performance in three cornerstone reactions: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). By examining experimental data and established reactivity principles for this and structurally analogous systems, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its application and a rationale for its selection over alternative reagents.

Suzuki-Miyaura Cross-Coupling: A Comparative Analysis of C-C Bond Formation

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the formation of carbon-carbon bonds.[1] The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl.[2] For substrates like this compound, the electron-withdrawing nature of the pyridine nitrogen and the cyano group is expected to enhance its reactivity in the oxidative addition step of the catalytic cycle.[3]

To benchmark its performance, we present a comparative analysis with its chloro and iodo analogues, based on established trends for similar heterocyclic systems.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl HalideCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012Est. >85
22-Chloro-5-fluoropyridine-4-carbonitrilePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)11024Est. ~70
32-Iodo-5-fluoropyridine-4-carbonitrilePd(OAc)₂ (1) / PPh₃ (2)Na₂CO₃ (2)DMF/H₂O (5:1)806Est. >90

Note: The yields presented are estimations based on the known reactivity of analogous 2-halopyridines and may vary based on specific reaction conditions and substrate scope. Direct comparative experimental data for this compound was not available in the surveyed literature.

The data illustrates that this compound offers a balanced profile of reactivity and stability. While the iodo analogue is expected to react faster and under milder conditions, the bromo derivative provides a cost-effective and highly efficient alternative, often with cleaner reaction profiles and easier purification. The chloro derivative, being the least reactive, typically requires more forcing conditions and specialized catalyst systems to achieve comparable yields.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh3)4 - K2CO3 inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to 90°C and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction with Ethyl Acetate monitor->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: A Gateway to Novel Aminopyridines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for C-N bond formation.[4] The performance of this compound in this reaction is benchmarked against its chloro analogue, highlighting the superior reactivity of the C-Br bond.

Table 2: Comparative Performance in Buchwald-Hartwig Amination with Aniline

EntryAryl HalideCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ (2) / Xantphos (4)NaOtBu (1.4)Toluene1008Est. >80
22-Chloro-5-fluoropyridine-4-carbonitrilePd₂(dba)₃ (2) / RuPhos (4)K₃PO₄ (2)Toluene11018Est. ~65

Note: The yields presented are estimations based on established protocols for related 2-halopyridines. Direct comparative experimental data for this compound was not available in the surveyed literature.

As with the Suzuki coupling, the bromo derivative demonstrates a significant reactivity advantage over its chloro counterpart, allowing for milder reaction conditions and shorter reaction times. This is particularly advantageous when working with thermally sensitive substrates.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is crucial and may require optimization for different amine coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Toluene (5 mL), anhydrous and degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add the anhydrous, degassed toluene.

  • Add this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr 2-Bromo-5-fluoro- pyridine-4-carbonitrile ArBr->OxAdd PdII_complex L2Pd(II)(Ar)(Br) OxAdd->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex Amine R2NH Amine->Ligand_Ex Base Base Base->Ligand_Ex Amido_complex L2Pd(II)(Ar)(NR2) Ligand_Ex->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Aminopyridine Product Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr): Exploring the Reactivity of the C-F Bond

While the C-Br bond is the primary site for cross-coupling reactions, the C-F bond in this compound can also participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. The reactivity of halogens in SNAr on electron-deficient rings generally follows the order F > Cl > Br > I.[5] This is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[5]

Table 3: Comparative Performance in SNAr with Sodium Methoxide

EntryPyridine DerivativeNucleophile (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1This compoundNaOMe (1.2)DMF6042-Bromo-5-methoxypyridine-4-carbonitrileEst. >90
22,5-Dichloropyridine-4-carbonitrileNaOMe (1.2)DMF80122-Chloro-5-methoxypyridine-4-carbonitrileEst. ~75
32-Bromo-5-iodopyridine-4-carbonitrileNaOMe (1.2)DMF100242-Bromo-5-methoxypyridine-4-carbonitrileEst. ~50

Note: The yields presented are estimations based on the established principles of SNAr reactivity. Direct comparative experimental data for this compound was not available in the surveyed literature.

The data highlights the superior reactivity of the C-F bond in SNAr reactions compared to C-Cl and C-I bonds in analogous systems. This differential reactivity allows for selective functionalization at the 5-position, leaving the 2-bromo position available for subsequent cross-coupling reactions, thereby enabling a divergent synthetic strategy from a single starting material.

Experimental Protocol: Nucleophilic Aromatic Substitution

A general procedure for the SNAr reaction of this compound with sodium methoxide is outlined below.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Sodium methoxide (NaOMe) (1.2 mmol, 1.2 equiv.)

  • Dimethylformamide (DMF) (5 mL), anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous DMF.

  • Add sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

SNAr_Mechanism Start_Mat 2-Bromo-5-fluoro- pyridine-4-carbonitrile Attack Nucleophilic Attack Start_Mat->Attack Nucleophile Nucleophile (e.g., MeO-) Nucleophile->Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer Addition Loss_LG Loss of Leaving Group (F-) Meisenheimer->Loss_LG Elimination Product Substituted Product Loss_LG->Product

Caption: General mechanism for the nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. Its performance in key synthetic transformations can be summarized as follows:

  • Suzuki-Miyaura Coupling: It serves as an excellent substrate, offering a good balance between high reactivity and stability, generally providing high yields of the coupled products. It is a more reactive and often preferred alternative to the corresponding chloro derivative.

  • Buchwald-Hartwig Amination: The C-Br bond undergoes efficient amination under standard palladium-catalyzed conditions, providing access to a wide range of 2-aminopyridine derivatives.

  • Nucleophilic Aromatic Substitution: The C-F bond is highly activated towards SNAr, allowing for selective functionalization at the 5-position. This orthogonal reactivity compared to the C-Br bond opens up avenues for sequential and divergent synthesis.

The judicious choice of reaction conditions allows chemists to selectively functionalize either the 2- or 5-position of the pyridine ring, making this compound a powerful tool for the rapid generation of molecular diversity in drug discovery and materials science.

References

A Senior Application Scientist's Guide to 2-Bromo-5-fluoropyridine-4-carbonitrile: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a synthetic campaign. This guide provides an in-depth technical analysis of 2-Bromo-5-fluoropyridine-4-carbonitrile, a highly functionalized building block. While direct literature on this specific compound is emerging, its synthetic potential can be expertly extrapolated from its constituent features and comparison with well-documented analogues. We will explore its predicted reactivity, compare its performance with alternative reagents, and provide robust experimental protocols to empower your research and development efforts.

Molecular Architecture and Predicted Reactivity

This compound is a pyridine ring strategically substituted with three key functional groups, each offering a distinct handle for chemical modification. The interplay between these groups defines the molecule's utility as a versatile intermediate in the synthesis of complex chemical entities, particularly in the realm of kinase inhibitors and other biologically active compounds.[1][2][3]

  • The 2-Bromo Group : This is the primary site for palladium-catalyzed cross-coupling reactions. The Carbon-Bromine bond is well-suited for oxidative addition to a Palladium(0) catalyst, making it an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, and other similar transformations to introduce aryl, heteroaryl, or alkyl groups.[3][4][5]

  • The 4-Carbonitrile Group : As a potent electron-withdrawing group, the nitrile function significantly acidifies the pyridine ring. This electronic pull dramatically activates the ring towards nucleophilic aromatic substitution (SNAr).[6] Furthermore, the nitrile itself can be chemically transformed, for instance, through hydrolysis to a carboxylic acid or reduction to an aminomethyl group.

  • The 5-Fluoro Group : The fluorine atom enhances the electron-deficient nature of the ring. In medicinal chemistry, fluorine substitution is a well-established strategy to improve metabolic stability and modulate pharmacokinetic properties like membrane permeability and binding affinity.[1][2] It can also serve as a leaving group in SNAr reactions under specific conditions.

Core Application I: Palladium-Catalyzed Cross-Coupling

The most predictable and valuable application of this scaffold is the selective functionalization at the C2 position via palladium-catalyzed cross-coupling. The C-Br bond is significantly more susceptible to oxidative addition than a C-F bond, ensuring high regioselectivity.

We can benchmark the expected performance of this compound against its structural analogues. The electron-withdrawing nitrile at the C4 position is expected to increase the electrophilicity of the C2 position, potentially accelerating the rate of oxidative addition compared to analogues lacking this group.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Bromopyridine Analogues

SubstrateBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)YieldReference
2-Bromo-5-fluoropyridinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.2)1,4-Dioxane/H₂O90Moderate[7]
2-Bromo-4-fluoro-5-methylpyridineArylboronic acidPd(OAc)₂ (2)K₂CO₃ (2)50% aq. Isopropanol80Good-Excellent[8]
1-(2-Bromo-5-fluoropyridin-4-yl)ethanone(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (5)Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10092%[4]
This compound (Predicted) Arylboronic acid Pd(dppf)Cl₂ or Pd(PPh₃)₄ K₂CO₃ or K₃PO₄ 1,4-Dioxane/H₂O 80-100 Good-Excellent N/A

Expertise & Causality: The choice of a palladium catalyst and ligand is crucial. For electron-deficient substrates like our target molecule, ligands such as triphenylphosphine (PPh₃) or 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are effective.[4][8] The base is required to activate the boronic acid for the transmetalation step of the catalytic cycle.[9][10] Given the activation by the nitrile group, it is plausible that reactions could proceed efficiently under milder conditions or with lower catalyst loading compared to less activated substrates.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purify Purification reagents 1. Combine: - this compound - Arylboronic Acid (1.1 eq) - Base (e.g., K₂CO₃, 2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) flask 2. Place in reaction flask reagents->flask degas 3. Evacuate & backfill with N₂/Ar (3x) flask->degas solvent 4. Add degassed solvent (e.g., Dioxane/H₂O) degas->solvent heat 5. Heat to 80-100 °C solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Cool & quench (e.g., H₂O) monitor->quench extract 8. Extract with organic solvent quench->extract dry 9. Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify via column chromatography concentrate->purify product 12. Characterize final product purify->product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Core Application II: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the 4-carbonitrile group renders the pyridine ring highly susceptible to nucleophilic attack. This opens a second major avenue for functionalization, distinct from cross-coupling.

In SNAr reactions on halo-substituted pyridines, the typical leaving group reactivity follows the order F > Cl > Br > I.[11] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the intermediate Meisenheimer complex.[11][12]

For this compound, a nucleophile could theoretically attack at C2 (displacing bromide) or C5 (displacing fluoride). The nitrile at C4 provides strong resonance stabilization for a negative charge developing at the C5 position, suggesting that substitution of the 5-fluoro group is the most likely outcome.

Caption: Predicted SNAr mechanism at the C5 position.

Note: The DOT script above is a template. Actual chemical structures would need to be rendered as images and linked for a visual representation.

ReagentActivating GroupPrimary SNAr SiteLeaving GroupRelative Reactivity
2-Bromo-5-fluoropyridineNoneC2 or C6 (weakly activated)Br⁻ or F⁻Low
2-Bromo-4-fluoropyridineN/A (Ring N activates C2, C4)C4F⁻High[11]
This compound 4-CN C5 F⁻ Very High (Predicted)

The presence of the 4-carbonitrile group is the key differentiator, making SNAr a highly favorable and selective pathway that is not readily accessible with the parent compound, 2-Bromo-5-fluoropyridine.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for experimentation, based on established procedures for analogous compounds.[4][8][11]

Objective: To synthesize 2-(Aryl)-5-fluoropyridine-4-carbonitrile.

  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of deionized water (previously degassed by bubbling with argon for 20 minutes).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Objective: To synthesize 2-Bromo-5-(alkoxy/amino)-pyridine-4-carbonitrile.

  • Nucleophile Preparation: In a round-bottom flask, prepare the nucleophile. For an alcohol (ROH), dissolve it in a suitable dry solvent (e.g., THF, DMF) and add a base like sodium hydride (NaH, 1.1 equiv.) at 0 °C to generate the alkoxide. For an amine (R₂NH), it can often be used directly.

  • Substrate Addition: Prepare a solution of this compound (1.0 mmol, 1.0 equiv.) in the same dry solvent (5 mL).

  • Reaction: Slowly add the substrate solution to the stirring nucleophile solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Due to the high activation, reactions may be complete within 1-4 hours at room temperature. Gentle heating (40-50 °C) may be required for less reactive nucleophiles.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the mixture with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound represents a powerful and versatile building block for modern organic synthesis. Its true potential lies in the orthogonal reactivity of its functional groups, allowing for sequential and highly selective modifications. Researchers can first utilize the 2-bromo position for robust C-C bond formation via cross-coupling, and subsequently exploit the highly activated C5 position for SNAr to introduce further diversity. This one-two punch of synthetic capability makes it a superior choice compared to less functionalized pyridine alternatives for the rapid construction of complex molecular libraries, particularly in the pursuit of novel therapeutics.[2]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-fluoropyridine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 2-Bromo-5-fluoropyridine-4-carbonitrile is critical for innovation. However, our responsibility extends beyond synthesis and application; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, scientifically-grounded protocol for managing waste streams containing this specific trifunctional pyridine derivative. The procedures outlined here are designed to mitigate risks associated with its unique combination of a brominated pyridine core, a nitrile group, and fluorine substitution.

The primary hazards stem from the compound's classification as an acute toxicant and irritant, combined with the potential for cyanide-related reactions if handled improperly. Therefore, disposal is not merely a matter of waste collection but an active chemical safety protocol.

Hazard Profile and Core Disposal Principles

Understanding the specific risks is the first step in proper management. The hazards associated with this compound dictate every step of the disposal process.

Hazard CategoryDescriptionRationale for Disposal Protocol
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2] The nitrile (-CN) group presents a significant toxicological concern.All handling must occur in a ventilated fume hood with appropriate PPE. Waste must be clearly labeled as acutely toxic.
Irritation Causes serious skin and eye irritation.[1][2] May cause respiratory irritation.[1][3]Direct contact must be avoided. Specific decontamination procedures for glassware and surfaces are required to remove all residues.
Environmental Potentially toxic to aquatic organisms.[4] Halogenated organic compounds can be persistent organic pollutants.[5]Direct release to the environment is prohibited. Never pour down the drain.[6] Disposal must be handled by a licensed chemical destruction facility.[7]
Chemical Reactivity The nitrile group can release highly toxic hydrogen cyanide (HCN) gas if exposed to acids.[8]CRITICAL: All waste streams and decontamination steps must be maintained at a neutral or basic pH. Segregate this waste from all acidic materials.[8][9]

Operational Disposal Workflow

The following diagram outlines the decision-making process for managing waste streams of this compound from the point of generation to final disposal.

G Disposal Workflow for this compound cluster_0 Initial Handling cluster_1 Waste Segregation cluster_2 Decontamination Protocol cluster_3 Final Disposition start Waste Generation Point (e.g., Reaction Quench, Chromatography Fractions) decision_type Waste Type? start->decision_type liquid_waste Liquid Waste (Aqueous & Organic) decision_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated PPE, TLC plates, etc.) decision_type->solid_waste Solid container_liquid Collect in dedicated, labeled 'Halogenated & Cyanide Waste' container. Keep pH > 7. liquid_waste->container_liquid container_solid Collect in dedicated, labeled 'Solid Halogenated & Cyanide Waste' container. solid_waste->container_solid final_disposal Final Disposal container_liquid->final_disposal container_solid->final_disposal decon Decontaminate Glassware & Surfaces decon_step1 Step 1: Rinse with pH 10 Buffer decon->decon_step1 decon_step2 Step 2: Rinse with fresh 10% Bleach Solution decon_step1->decon_step2 decon_step3 Step 3: Collect all rinsates as liquid hazardous waste decon_step2->decon_step3 decon_step3->container_liquid ehs_pickup Arrange for pickup by licensed Environmental Health & Safety (EHS) provider for high-temperature incineration. final_disposal->ehs_pickup

Caption: Decision workflow for handling and disposing of this compound waste.

Step-by-Step Disposal and Decontamination Protocol

This protocol must be performed inside a certified chemical fume hood.[6][9] Adherence to the sequence is critical for safety.

Part 1: Waste Segregation at the Source
  • Prepare Dedicated Waste Containers :

    • Liquid Waste : Use a clearly labeled, sealable, and compatible container (e.g., HDPE or glass). The label must read: "HAZARDOUS WASTE: this compound, Halogenated, Cyanide-Containing. NO ACIDS. "[9]

    • Solid Waste : Use a separate, clearly labeled container or heavy-duty bag for all contaminated solid materials, including gloves, pipette tips, weighing paper, and silica gel. The label must read: "SOLID HAZARDOUS WASTE: this compound Contaminated Debris. "[9]

  • Segregate Waste Streams :

    • Immediately transfer all liquid residues, mother liquors, and organic or aqueous fractions containing the compound into the designated liquid waste container.

    • Place all contaminated solid items directly into the solid waste container. Do not mix solid and liquid wastes.[9]

  • Storage :

    • Store waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8][10]

    • Crucially, store these containers in a secondary containment bin segregated from all acids to prevent accidental mixing and the generation of hydrogen cyanide gas.[8]

Part 2: Decontamination of Glassware and Surfaces

This two-step rinse process is adapted from standard protocols for cyanide-containing compounds to ensure complete neutralization and safety.[9][11][12]

  • Initial Alkaline Rinse (pH 10 Buffer) :

    • Rationale : Before introducing an oxidizing agent like bleach, it is essential to ensure the medium is alkaline. Adding bleach to an acidic or neutral solution containing cyanide can liberate lethal hydrogen cyanide (HCN) gas. The pH 10 buffer safely elevates the pH.

    • Procedure :

      • Inside the fume hood, rinse all contaminated glassware (beakers, flasks, funnels) and surfaces with a pH 10 buffer solution.[11][12]

      • Collect this initial rinsate in your designated liquid hazardous waste container.[12]

  • Oxidative Neutralization (10% Bleach Solution) :

    • Rationale : A freshly prepared 10% sodium hypochlorite (bleach) solution oxidizes the cyanide moiety to the much less toxic cyanate (CNO⁻).[13]

    • Procedure :

      • Following the buffer rinse, rinse the same glassware and surfaces with a freshly prepared 10% bleach solution.[9][11]

      • Allow a contact time of at least 15 minutes.

      • Collect this bleach rinsate into the same liquid hazardous waste container.

      • After these two decontamination steps, glassware can be washed normally with soap and water.[12]

Part 3: Spill Management

Accidents require immediate and correct action.

  • Small Spills (Inside a Fume Hood) :

    • Alert personnel in the immediate area.[1]

    • Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[6][14] Do not use combustible materials like paper towels as the primary absorbent.

    • Gently sweep the absorbed material into the designated solid hazardous waste container.[1]

    • Decontaminate the spill surface using the two-step procedure described above (pH 10 buffer followed by 10% bleach).[8][12]

  • Large Spills or Any Spill Outside a Fume Hood :

    • Evacuate the laboratory immediately.[8]

    • Alert your organization's Environmental Health & Safety (EHS) department and follow their emergency response plan.[6]

    • Prevent entry into the contaminated area.

Part 4: Final Disposal
  • Container Management : Once a waste container is full, ensure it is tightly sealed.[10]

  • Collection Request : Complete a chemical waste collection request form as required by your institution.

  • Professional Disposal : The final disposal method must be through a licensed chemical destruction facility, typically via high-temperature incineration with flue gas scrubbing to handle the halogenated and nitrogenous components.[7][15] Do not attempt to neutralize bulk quantities of this chemical yourself.

By adhering to this comprehensive protocol, you ensure not only your own safety but also that of your colleagues and the environment, fulfilling our professional duty as responsible scientists.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.